(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Description
The exact mass of the compound (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428360 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181140-88-5 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as Boc-(R)-β-homophenylalanine, is a chiral non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the specific stereochemistry at the C2 and C3 positions make it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow for its incorporation into peptidomimetics and other complex molecules, imparting unique conformational constraints and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.
Chemical and Physical Properties
A summary of the key physicochemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Source |
| IUPAC Name | (2R)-3-[(tert-butoxycarbonyl)amino]-2-phenylpropanoic acid | [1] |
| CAS Number | 181140-88-5 | [2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [5] |
| Molecular Weight | 265.31 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 94-102°C (for a related compound) | [7] |
| Boiling Point | 441.3±38.0°C (Predicted) | [7] |
| Solubility | 0.121 mg/mL (Predicted) | [6] |
| pKa | 3.99±0.10 (Predicted) | [8] |
| Optical Rotation | Data not available |
Note: Some data are for related compounds or are predicted and should be considered as estimates.
Synthesis and Experimental Protocols
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves two key stages: the enantioselective synthesis of the β-amino acid core, (R)-3-amino-2-phenylpropanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Enantioselective Synthesis of (R)-3-Amino-2-phenylpropanoic Acid
Several methods for the enantioselective synthesis of β-amino acids have been reported. One common approach is the asymmetric Michael addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester.
Conceptual Workflow for Enantioselective Synthesis:
Figure 1: Conceptual workflow for the enantioselective synthesis of the β-amino acid core.
Boc Protection of (R)-3-Amino-2-phenylpropanoic Acid
The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry to prevent its unwanted reactivity in subsequent steps.[9]
Experimental Protocol:
-
Dissolution: Dissolve (R)-3-amino-2-phenylpropanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[10]
-
Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[9]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]
General Workflow for Boc Protection:
Figure 2: General workflow for the Boc protection of (R)-3-amino-2-phenylpropanoic acid.
Applications in Drug Development
While specific applications of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid are not extensively documented in publicly available literature, its structural motif as a β-homophenylalanine derivative suggests its utility as a building block in the synthesis of peptidomimetics with potential therapeutic applications. Related β-amino acid derivatives have been investigated for their roles as inhibitors of various enzymes.
Potential as a Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The development of potent and selective DPP-IV inhibitors often involves the incorporation of β-amino acid scaffolds.[7][11] The phenyl group of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can engage in hydrophobic interactions within the active site of the enzyme, while the carboxylic acid and the protected amino group provide points for further chemical modification to optimize binding and pharmacokinetic properties.
Signaling Pathway Involving DPP-IV Inhibition:
Figure 3: Simplified signaling pathway of DPP-IV inhibition in glucose homeostasis.
Potential Role in the Development of Peptide Deformylase (PDF) Inhibitors
Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in most eukaryotes, making it an attractive target for the development of novel antibacterial agents.[12] Inhibitors of PDF are often peptidomimetics that mimic the natural substrate of the enzyme.[13][14] The unique stereochemistry and conformational properties of β-amino acids like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can be exploited to design potent and selective PDF inhibitors. The incorporation of this building block could lead to novel antibacterial agents with a reduced likelihood of cross-resistance with existing antibiotic classes.
Logical Relationship in PDF Inhibitor Design:
Figure 4: Logical relationship illustrating the role of the title compound in the design of PDF inhibitors.
Conclusion
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its well-defined stereochemistry and the presence of a versatile protecting group make it an ideal starting material for the synthesis of complex peptidomimetics. While specific biological data for this compound is limited, its structural relationship to known bioactive molecules suggests its potential utility in the development of novel therapeutics, particularly as a component of enzyme inhibitors for targets such as DPP-IV and PDF. Further research into the synthesis and biological evaluation of molecules incorporating this scaffold is warranted to fully explore its therapeutic potential.
References
- 1. (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. 181140-88-5 | Boc-(R)-3-Amino-2-phenylpropanoic acid | Next Peptide [nextpeptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of bacterial peptide deformylase by biaryl acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-beta-phenylalanine
This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-D-beta-phenylalanine (Boc-D-beta-phenylalanine), a valuable building block in the development of peptidomimetics and other pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its practical application in a laboratory setting.
Synthesis of Boc-D-beta-phenylalanine
The synthesis of Boc-D-beta-phenylalanine is a multi-step process that begins with the formation of racemic beta-phenylalanine, followed by the resolution of the enantiomers and subsequent protection of the amino group.
Synthesis of Racemic beta-Phenylalanine via the Rodionow-Johnson Reaction
The most common method for synthesizing the beta-phenylalanine backbone is the Rodionow-Johnson reaction, which involves the condensation of benzaldehyde with malonic acid in the presence of an ammonia source.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate, racemic beta-phenylalanine, is collected by filtration, washed with cold water, and dried under vacuum.
Enzymatic Resolution of Racemic beta-Phenylalanine
To obtain the desired D-enantiomer, an enzymatic resolution of the racemic mixture is performed. This typically involves the esterification of the racemic amino acid followed by selective hydrolysis of one of the enantiomeric esters by a lipase.[1]
Experimental Protocol:
-
Esterification: Suspend the racemic beta-phenylalanine in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until the esterification is complete (monitored by TLC). After cooling, neutralize the excess acid and remove the solvent to obtain the racemic beta-phenylalanine ester.
-
Enzymatic Hydrolysis: Dissolve the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase, such as Candida antarctica lipase B (CALB) or a lipase from Burkholderia cepacia (formerly Pseudomonas cepacia).[1] Stir the mixture at a controlled temperature (typically 30-40 °C) and monitor the reaction progress. The lipase will selectively hydrolyze the L-ester to the corresponding carboxylic acid, leaving the D-ester largely unreacted.
-
Separation: Once approximately 50% conversion is reached, stop the reaction. Extract the unreacted D-beta-phenylalanine ester with an organic solvent (e.g., ethyl acetate). The L-beta-phenylalanine will remain in the aqueous layer as the carboxylate salt.
-
Hydrolysis of the D-ester: Treat the extracted D-beta-phenylalanine ester with a base (e.g., NaOH) to hydrolyze the ester group. Acidify the solution to precipitate the D-beta-phenylalanine, which can then be collected by filtration.
Boc Protection of D-beta-phenylalanine
The final step is the protection of the amino group of D-beta-phenylalanine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[2][3][4]
Experimental Protocol:
-
Reaction Setup: Dissolve D-beta-phenylalanine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or acetone) and water.[5] Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 eq), to the solution and cool it in an ice bath.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same organic solvent to the cooled amino acid solution with vigorous stirring.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until all the starting amino acid has been consumed.
-
Work-up and Purification: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄). Extract the product, Boc-D-beta-phenylalanine, with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Characterization of Boc-D-beta-phenylalanine
The synthesized Boc-D-beta-phenylalanine must be thoroughly characterized to confirm its identity, purity, and stereochemistry.
Physical and Spectroscopic Data
The following tables summarize the expected physical and spectroscopic data for Boc-D-beta-phenylalanine. Note that some data may be for the corresponding L-enantiomer or alpha-amino acid and should be used as a reference.
Table 1: Physical Properties of Boc-D-beta-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [7] |
| Molecular Weight | 265.31 g/mol | [7] |
| Appearance | Off-white solid | [7] |
| Melting Point | Not specified for D-beta isomer, Boc-L-Phe-OH: 85-87 °C | [8] |
| Optical Rotation | Not specified for D-beta isomer, Boc-D-Phe-OH: [α]D20 -4.8° (c=1, AcOH) | [8] |
Table 2: Spectroscopic Data for Boc-D-beta-phenylalanine (Reference Data for Similar Compounds)
| Technique | Expected Peaks/Signals | Reference (for similar compounds) |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~2.7-3.0 (m, 2H, CH₂), ~4.3-4.5 (m, 1H, CH), ~5.1 (d, 1H, NH), ~7.2-7.4 (m, 5H, Ar-H), ~10-12 (br s, 1H, COOH) | [8] |
| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~40 (CH₂), ~55 (CH), ~80 (C(CH₃)₃), ~126-129 (Ar-C), ~137 (Ar-C), ~155 (C=O, Boc), ~175 (C=O, acid) | [9][10] |
| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~2900-3100 (C-H stretch), ~1700-1740 (C=O stretch, acid and carbamate), ~1500-1530 (N-H bend), ~1160 (C-O stretch) | [11] |
| Mass Spec (ESI) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺ | [11][12] |
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive or negative ion mode.
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.
2.2.4. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity of the synthesized Boc-D-beta-phenylalanine.
-
Column: A chiral stationary phase (CSP) is required. Common choices for Boc-protected amino acids include macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Ristocetin A based) or polysaccharide-based columns (e.g., CHIRALPAK series).[13][][15]
-
Mobile Phase: A reversed-phase mobile phase is typically used for Boc-protected amino acids, consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier (e.g., acetonitrile or methanol).[13]
-
Detection: UV detection at a suitable wavelength (e.g., 210 or 254 nm).
-
Analysis: Inject a solution of the sample and compare the retention times of the peaks with those of authentic samples of the D- and L-enantiomers if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualized Workflows
The following diagrams illustrate the key workflows for the synthesis and characterization of Boc-D-beta-phenylalanine.
Caption: Synthesis workflow for Boc-D-beta-phenylalanine.
Caption: Characterization workflow for Boc-D-beta-phenylalanine.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 11. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. This compound, a protected derivative of β-phenylalanine, is a valuable building block in the synthesis of peptides and other pharmacologically active molecules. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from its close structural isomer, (R)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (Boc-D-phenylalanine), to provide a predictive framework for its characterization.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. Data for the 2-amino isomer is provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, CDCl₃) |
| Aromatic-H | ~7.2-7.4 ppm (m, 5H) | 7.05-7.35 ppm (m, 5H) |
| CH (Benzylic) | ~3.8-4.0 ppm (m, 1H) | 4.55 ppm (m, 1H) |
| CH₂ | ~2.7-2.9 ppm (m, 2H) | 3.10 ppm (d, 2H) |
| NH | ~5.0-5.2 ppm (br s, 1H) | 5.05 ppm (d, 1H) |
| C(CH₃)₃ | ~1.4 ppm (s, 9H) | 1.42 ppm (s, 9H) |
| COOH | ~10-12 ppm (br s, 1H) | Not observed |
Note: Predicted values for the target compound are based on the analysis of its structural isomer and general principles of NMR spectroscopy. The chemical shifts are highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, CDCl₃) |
| C=O (Carboxyl) | ~175-178 ppm | 175.8 ppm |
| C=O (Boc) | ~155-157 ppm | 155.2 ppm |
| Aromatic C (Quaternary) | ~138-140 ppm | 136.2 ppm |
| Aromatic CH | ~127-130 ppm | 129.4, 128.6, 127.1 ppm |
| C(CH₃)₃ (Quaternary) | ~79-81 ppm | 80.1 ppm |
| CH (Benzylic) | ~50-55 ppm | 54.5 ppm |
| CH₂ | ~40-45 ppm | 38.5 ppm |
| C(CH₃)₃ | ~28 ppm | 28.4 ppm |
Note: Predicted values for the target compound are based on the analysis of its structural isomer and established carbon NMR chemical shift correlations.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted Absorption, cm⁻¹) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, ATR) [1] |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | ~3300 (broad) |
| N-H (Amine) | 3300-3500 (medium) | ~3350 |
| C-H (Aromatic) | 3000-3100 (weak) | ~3030 |
| C-H (Aliphatic) | 2850-2980 (medium) | ~2980 |
| C=O (Carboxylic Acid) | 1700-1725 (strong) | ~1710 |
| C=O (Carbamate) | 1670-1690 (strong) | ~1680 |
| C=C (Aromatic) | 1450-1600 (medium, multiple bands) | ~1450, 1495 |
| N-H (Bend) | 1510-1550 (medium) | ~1520 |
Table 4: Mass Spectrometry Data
| Technique | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, GC-MS) [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol | 265.31 g/mol |
| [M+H]⁺ | 266.1387 | Not available |
| [M+Na]⁺ | 288.1206 | Not available |
| Key Fragmentation Ions | 209 ([M-C₄H₈]⁺), 166 ([M-Boc+H]⁺), 91 ([C₇H₇]⁺, tropylium ion) | Not available |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, based on established chemical literature for similar compounds.
Synthesis Protocol: Boc Protection of (R)-3-Amino-2-phenylpropanoic Acid
-
Dissolution: Dissolve (R)-3-amino-2-phenylpropanoic acid in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (1N aqueous solution) until the pH of the solution reaches 9-10.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Maintain the pH between 9 and 10 by the dropwise addition of 1N NaOH solution and continue stirring at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Analysis Protocol
-
¹H and ¹³C NMR: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to determine the accurate mass of the molecular ion.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for researchers working with (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. While direct experimental data remains scarce, the provided information, based on sound chemical principles and comparative analysis, offers valuable insights for its synthesis and characterization.
References
NMR and mass spectrometry of Boc-D-beta-phenylalanine
An In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-D-beta-phenylalanine
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and pharmaceutical development. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Boc-D-beta-phenylalanine, a key building block in the synthesis of peptidomimetics and other therapeutic agents.
Introduction to Boc-D-beta-phenylalanine
Boc-D-beta-phenylalanine, also known as (S)-3-(Boc-amino)-3-phenylpropionic acid, is a derivative of the non-proteinogenic amino acid beta-phenylalanine.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is instrumental in peptide synthesis, preventing unwanted side reactions.[2] Its structural characterization is paramount to confirm its identity, purity, and integrity before its use in further synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like Boc-D-beta-phenylalanine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the Boc group and the structure of the amino acid.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of Boc-D-beta-phenylalanine exhibits characteristic signals for the protons of the tert-butyl group, the phenyl ring, and the aliphatic backbone. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-butyl (9H) | ~1.4 | Singlet | - |
| CH₂ (2H) | ~2.9 - 3.2 | Multiplet | - |
| CH (1H) | ~4.4 | Multiplet | - |
| Phenyl (5H) | ~7.2 - 7.3 | Multiplet | - |
| NH (1H) | Variable | Broad Singlet | - |
| COOH (1H) | Variable | Broad Singlet | - |
Note: Data is based on typical values for Boc-protected phenylalanine derivatives and may vary based on experimental conditions.[3][4]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of Boc-D-beta-phenylalanine.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.3 |
| C (CH₃)₃ | ~79.9 |
| CH₂ | ~38 |
| CH | ~55 |
| Phenyl C (quaternary) | ~137 |
| Phenyl CH | ~126 - 129 |
| C=O (Boc) | ~155 |
| C=O (acid) | ~175 |
Note: Data is based on typical values for Boc-protected phenylalanine derivatives and may vary based on experimental conditions.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of Boc-D-beta-phenylalanine, as well as for obtaining structural information through fragmentation analysis. The molecular weight of Boc-D-beta-phenylalanine (C₁₄H₁₉NO₄) is 265.31 g/mol .[1]
Mass Spectrometry Data
Electrospray ionization (ESI) is a common technique for the analysis of protected amino acids.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 266.1387 | Protonated molecule |
| [M+Na]⁺ | 288.1206 | Sodium adduct |
| [M-H]⁻ | 264.1241 | Deprotonated molecule |
Source: PubChem CID 637610 for the alpha-isomer, which has the same molecular formula and weight.[7]
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected amino acids is the loss of the Boc group.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 266.1387 ([M+H]⁺) | 210.1176 | C₄H₈ (isobutylene) |
| 266.1387 ([M+H]⁺) | 166.0863 | C₅H₉O₂ (Boc group) |
| 264.1241 ([M-H]⁻) | 220.1 | CO₂ |
Source: PubChem CID 637610 for the alpha-isomer, fragmentation patterns are expected to be similar.[7]
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of Boc-protected amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of Boc-D-beta-phenylalanine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.[2]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters, for example, on a 400 MHz spectrometer with 16 scans and a relaxation delay of 1 second.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, for example, on a 100 MHz spectrometer with 1024 scans and a relaxation delay of 2 seconds.[2]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[2]
Mass Spectrometry (LC-MS) Protocol
A general protocol for LC-MS analysis is as follows:
-
Sample Preparation: Prepare a stock solution of Boc-D-beta-phenylalanine in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution with the initial mobile phase.[8]
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]
-
Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source, typically in positive ion mode. Set the mass spectrometer to scan a relevant m/z range or to perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantitative studies.[8][9]
Visualizing the Workflow
Diagrams of the experimental workflows provide a clear overview of the analytical processes.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for LC-MS analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Boc-D-beta-phenylalanine
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of N-Boc-D-beta-phenylalanine. This compound is a crucial building block in peptide synthesis and plays a significant role in the development of peptide-based therapeutics.[1]
Core Physical and Chemical Properties
N-Boc-D-beta-phenylalanine, also known as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoic acid, is a derivative of the non-proteinogenic amino acid D-beta-phenylalanine.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it particularly suitable for use in solid-phase peptide synthesis (SPPS).[4]
General and Physical Properties
| Property | Value | Source |
| Appearance | White Powder / Fine Crystalline Powder | [5][6] |
| Melting Point | 157 °C | [2][4] |
| Optical Rotation | -30° (c=1 in Ethanol) | [2] |
| Purity | ≥ 98% | [2] |
| Storage | Room Temperature / 2-8°C | [4][6][7] |
Chemical Identifiers and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₄ (based on IUPAC name) / C₁₄H₁₉NO₄ (for alpha-isomer) | [5][7][8][9] |
| Formula Weight | 341.4 g/mol | [2][3] |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoic acid | [2][3] |
| CAS Number | 143060-31-5 | [3][4] |
| MDL Number | MFCD00191187 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Boc-D-beta-phenylalanine.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the related N-Boc-D-phenylalanine, MS-MS analysis shows characteristic fragmentation patterns that can be used for identification.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups. For Boc-protected amino acids, characteristic carbonyl stretching vibrations are observed. In a study of related dipeptide derivatives, carbonyl groups in the N-Boc group and peptide bonds were observed at 1682 cm⁻¹ in chloroform and 1697 cm⁻¹ in acetonitrile. The ester carbonyl group appeared at 1741 cm⁻¹ in chloroform.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The tert-butyl group of the Boc protector typically shows a characteristic singlet in the ¹H NMR spectrum.[11] The chemical shifts of the carbonyl carbon in the N-Boc group are sensitive to the solvent and intramolecular interactions.[10]
Experimental Protocols
Detailed experimental procedures are critical for the successful application of N-Boc-D-beta-phenylalanine in research and development.
General Synthesis of N-Boc-Amino Acids
The tert-butoxycarbonylation of an amino acid is a standard procedure in peptide chemistry. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-beta-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., 1,4-dioxane, tert-butyl alcohol)[12]
-
Base (e.g., sodium hydroxide, guanidine hydrochloride)[13]
-
Water
-
Ethyl ether or other extraction solvent
-
Potassium hydrogen sulfate or citric acid for acidification[14][15]
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amino acid in a suitable solvent mixture containing a base.[12]
-
Add di-tert-butyl dicarbonate to the solution, often dropwise, while stirring. The reaction is typically conducted at room temperature or slightly above.[13][14]
-
Continue stirring the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, the mixture is worked up. This usually involves removing the organic solvent under reduced pressure.[14]
-
The aqueous layer is then acidified to a pH of 1-1.5 to precipitate the N-Boc protected amino acid.[14]
-
The product is extracted into an organic solvent like ethyl ether.[14]
-
The combined organic layers are washed, dried over an anhydrous salt, and the solvent is evaporated to yield the crude product.[14]
-
The crude product can be further purified by recrystallization or column chromatography.[12][13]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of N-Boc protected amino acids and for chiral separations.[16]
Instrumentation & Conditions:
-
System: Standard HPLC or UPLC system.[]
-
Column: A chiral stationary phase (CSP) like CHIROBIOTIC T or R is effective for enantiomeric separation. For general purity analysis, a reversed-phase C18 column is common.[16][18]
-
Mobile Phase: For reversed-phase chromatography, a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typical.[18] For chiral separations, reversed-phase or polar organic modes can be used.[16]
-
Detection: UV detection is standard, typically at a wavelength where the phenyl group or the Boc-carbamate absorbs.
-
Flow Rate: Typically 0.5-1.0 mL/min.[]
-
Column Temperature: Often maintained between 30-40 °C.[]
Procedure:
-
Sample Preparation: Prepare a standard solution of N-Boc-D-beta-phenylalanine in a suitable solvent (e.g., mobile phase or a compatible solvent like DMSO).[19]
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC system.[]
-
Separation: The sample is separated on the column based on its interaction with the stationary phase.
-
Detection & Analysis: The detector measures the analyte as it elutes from the column. The purity is determined by integrating the peak area of the main compound relative to any impurities.
Applications in Drug Development and Research
N-Boc-D-beta-phenylalanine is a valuable building block for the synthesis of peptides with specific structural or functional properties.[4] The Boc protecting group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid), making it ideal for stepwise peptide synthesis.[20]
Its applications include:
-
Peptide Synthesis: It serves as a key component for introducing D-beta-phenylalanine residues into peptide chains, which can enhance metabolic stability or confer specific conformational constraints.[1][4]
-
Drug Development: It is used in the design of novel drug candidates, particularly in fields like oncology, immunology, and neuropharmacology.[1]
-
Enzyme Inhibition Studies: The compound is employed in research to understand enzyme mechanisms and to develop potent and selective enzyme inhibitors.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-beta-phenyl-D-phenylalanine, 98% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. N-Boc-beta-phenyl-D-phenylalanine, 98% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalanine [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
- 7. N-Boc-D-phenylalanine | 18942-49-9 | FB37462 | Biosynth [biosynth.com]
- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 18. helixchrom.com [helixchrom.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic Acid (Boc-D-phenylalanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development. Commonly known as N-Boc-D-phenylalanine (Boc-D-Phe-OH), this compound is a protected derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is crucial for its application in stepwise peptide synthesis and the creation of complex organic molecules. Its D-configuration offers metabolic stability to the resulting peptides, making them less susceptible to enzymatic degradation.
Chemical Identity and Properties
The fundamental properties of Boc-D-phenylalanine are summarized below, providing essential data for its use in a laboratory setting.
| Property | Data |
| CAS Number | 18942-49-9[1][2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₄[1][2][4] |
| Molecular Weight | 265.31 g/mol [2] |
| Appearance | White powder[2] |
| Melting Point | 80 - 90 °C[2] |
| Optical Rotation | [α]²⁰_D = -25 ± 2º (c=1 in EtOH)[2] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO; insoluble in water.[3][5] |
| Storage Conditions | Store at 0 - 8 °C[2][5] |
Experimental Protocols
The following sections detail established methods for the synthesis of Boc-D-phenylalanine and its subsequent use in solid-phase peptide synthesis.
The standard procedure for the N-protection of D-phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions. This method is widely adopted for its high yield and operational simplicity.
Materials:
-
D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of an organic solvent (e.g., 1,4-dioxane or THF) and water. Add 1 M NaOH solution (approximately 2.2 equivalents) and stir the mixture until the amino acid is fully dissolved. Cool the solution in an ice bath.[5][6]
-
Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or dropwise if liquid.[5][6][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[5]
-
Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted Boc anhydride and other impurities.[7]
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding 1 M HCl or KHSO₄ solution.[5][7] The product will precipitate as a white solid or oil.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[7]
-
Drying and Isolation: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: The crude Boc-D-phenylalanine can be purified by recrystallization, typically from an ethyl acetate/hexane mixture, to afford a pure white solid.[8]
Applications in Drug Development and Research
Boc-D-phenylalanine is a fundamental reagent in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: Its most common application is as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the N-terminus during the coupling of the carboxylic acid to the next amino acid in the sequence. The D-configuration is often incorporated to increase the resulting peptide's resistance to proteolytic degradation, thereby enhancing its in vivo half-life and bioavailability.[9][10]
-
Peptidomimetics: It is used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[9][11]
-
Chiral Building Block: As a chiral precursor, Boc-D-phenylalanine is employed in the asymmetric synthesis of complex, biologically active molecules and unnatural amino acids.[12]
-
Inhibitor Synthesis: The compound has been utilized in the synthesis of various enzyme inhibitors, such as inhibitors for Poly (ADP-ribose) polymerase 1 (PARP1).[13][14]
The Boc strategy for SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Coupling: The next Boc-protected amino acid (e.g., Boc-D-phenylalanine) is activated using a coupling reagent (like DCC or HBTU) and added to the resin to form a new peptide bond.
-
Wash: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BOC-D-Phenylalanine BP EP USP CAS 18942-49-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
- 14. Boc-D-Phenylalanine | CymitQuimica [cymitquimica.com]
Technical Guide: Boc-D-beta-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-D-beta-phenylalanine, a key building block in the synthesis of modified peptides. The incorporation of β-amino acids like Boc-D-beta-phenylalanine into peptide chains can lead to novel structures with enhanced stability against enzymatic degradation and unique conformational properties, making them valuable in drug discovery and development.
Core Compound Data
The fundamental properties of Boc-D-beta-phenylalanine are summarized below, providing a quick reference for experimental planning and execution.
| Property | Value |
| Molecular Weight | 265.31 g/mol |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Synonyms | Boc-D-β-Phe-OH, (S)-3-(Boc-amino)-3-phenylpropionic acid |
| Appearance | Off-white solid |
| Storage Conditions | 0-8°C |
Experimental Protocol: Incorporation of Boc-D-beta-phenylalanine using Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Boc-D-beta-phenylalanine into a peptide sequence using a standard Boc-SPPS methodology on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-D-beta-phenylalanine
-
Other required Boc-protected α-amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)
-
Reagents for resin washing (e.g., Methanol, Isopropanol)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (handle with extreme caution in a specialized apparatus)
Methodology:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.
-
Attach the first Boc-protected amino acid (C-terminal residue) to the resin, typically as a cesium salt, to form an ester linkage.
-
-
Peptide Chain Elongation Cycle (for each amino acid, including Boc-D-beta-phenylalanine):
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for an additional 20-25 minutes to ensure complete removal of the Boc protecting group.
-
Wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base, yielding the free amine on the N-terminus of the peptide.
-
-
Amino Acid Coupling (Incorporation of Boc-D-beta-phenylalanine):
-
In a separate vial, dissolve Boc-D-beta-phenylalanine (3 equivalents relative to the resin's loading capacity) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
In another vial, dissolve the coupling agent, such as DCC (3 equivalents), in DCM.
-
Add the coupling agent solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature to facilitate peptide bond formation.
-
-
Washing:
-
Wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
-
-
Final Cleavage and Purification:
-
After the final amino acid has been coupled and the terminal Boc group is removed, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide containing the β-amino acid by mass spectrometry and analytical HPLC.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the utilization of Boc-D-beta-phenylalanine.
An In-depth Technical Guide to the Stability and Storage of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, a key building block in peptide synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and manufacturing processes.
Chemical and Physical Properties
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as (R)-N-Boc-β-phenylalanine, is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 122-124 °C | [1] |
| Solubility | Insoluble in water. | [3] |
| Optical Rotation | [α]D²⁵ = +43 ± 2° (c=1 in MeOH) | [1] |
Stability Profile
The stability of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is sensitive to acidic conditions and elevated temperatures.
2.1. pH Sensitivity
The Boc group is notoriously labile under acidic conditions, undergoing hydrolysis to yield the free amine, tert-butanol, isobutylene, and carbon dioxide. Conversely, the compound exhibits good stability under neutral and basic conditions.
2.2. Thermal Stability
Elevated temperatures can induce the thermolytic cleavage of the Boc group, leading to the deprotection of the amino acid. Therefore, prolonged exposure to high temperatures should be avoided.
2.3. Oxidative and Photolytic Stability
While specific data on the oxidative and photolytic stability of this compound are limited, it is prudent to protect it from strong oxidizing agents and prolonged exposure to UV light, as these conditions can potentially initiate degradation.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, the following storage and handling conditions are recommended.
3.1. Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place, with specific recommendations often being 0-8°C for long-term storage.[1] | To minimize thermal degradation. |
| Light | Store in a dark place. | To prevent photolytic degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4] | To protect from moisture and atmospheric contaminants. |
3.2. Handling Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes:
-
Handling in a well-ventilated area.[4]
-
Wearing suitable protective equipment, including gloves and eye protection.
-
Avoiding the formation of dust.[4]
-
Washing hands thoroughly after handling.
Degradation Pathway
The primary degradation pathway for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid under acidic conditions is the removal of the Boc protecting group.
Caption: Acid-catalyzed degradation pathway of the Boc-protected amino acid.
Experimental Protocols for Stability Testing
The following protocols are provided as a template for assessing the stability of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.
5.1. Forced Degradation Study
A forced degradation study can be conducted to identify potential degradation products and pathways under stress conditions.
References
Solubility Profile of Boc-D-beta-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-beta-phenylalanine (Boc-D-beta-phenylalanine), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, purification protocols, and the formulation of peptide-based therapeutics. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.
Core Concepts in Solubility of Boc-D-beta-Phenylalanine
Boc-D-beta-phenylalanine is an amino acid derivative where the amino group of D-beta-phenylalanine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar characteristic to the molecule, which fundamentally influences its solubility. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc group, rendering it soluble in a range of organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior; solvents capable of effectively solvating both the polar and nonpolar moieties of the molecule will demonstrate a higher capacity for its dissolution. The polarity and size of the amino acid side chain are crucial factors in determining solubility.
Data Presentation: Solubility of Boc-D-beta-Phenylalanine and Related Compounds
Quantitative solubility data for Boc-D-beta-phenylalanine is not extensively available in the public domain. However, based on product data sheets and analogous compounds, a qualitative and estimated quantitative solubility profile can be compiled. The following tables summarize the available information to serve as a practical guideline for solvent selection.
Table 1: Qualitative Solubility of Boc-D-beta-Phenylalanine
| Solvent | Solubility Profile |
| N,N-Dimethylformamide (DMF) | Typically soluble.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Generally soluble.[1] |
| Dichloromethane (DCM) | Generally soluble.[1] |
| Dimethyl sulfoxide (DMSO) | Effective solvent, can be used for more challenging dissolution.[1] |
| Water and Aqueous Buffers | Insoluble or sparingly soluble.[1] |
Table 2: Quantitative Solubility of Analogous Boc-Protected Amino Acids
This data is for related compounds and should be used as a guideline. Actual solubility of Boc-D-beta-phenylalanine may vary.
| Compound | Solvent | Solubility (mg/mL) | Notes |
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[1] |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming to 60°C.[1] |
| Boc-L-Phe-OH | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | Clear solution.[2] |
| Boc-L-Phe-OH | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Clear solution.[2] |
| Boc-L-Phe-OH | 10% DMSO / 90% Corn Oil | ≥ 2.5 | Clear solution.[2] |
Experimental Protocols: Determining Solubility
The following section details a standard methodology for the experimental determination of Boc-D-beta-phenylalanine solubility in an organic solvent. The equilibrium saturation method, followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted approach.
Equilibrium Saturation Method
This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solid.
Materials:
-
Boc-D-beta-phenylalanine
-
Selected organic solvent (e.g., DMF, DCM, Methanol, Ethanol)
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a vacuum oven for gravimetric analysis.
Procedure:
-
Preparation: Add an excess amount of Boc-D-beta-phenylalanine to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[3] Gentle agitation will help to accelerate this process.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.[3]
-
Concentration Analysis:
-
HPLC Analysis: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted solution by HPLC to determine the concentration of Boc-D-beta-phenylalanine. A pre-established calibration curve for the compound is necessary for accurate quantification. The use of HPLC is advantageous as it can also detect any impurities or degradation of the compound.[3]
-
Gravimetric Analysis: Accurately weigh a known volume of the filtered saturated solution into a pre-weighed vial. Evaporate the solvent completely under vacuum at a controlled temperature. Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved Boc-D-beta-phenylalanine.
-
-
Calculation:
-
From HPLC: Calculate the solubility (in mg/mL or mol/L) based on the concentration determined from the HPLC analysis and the dilution factor.
-
From Gravimetric Analysis: Calculate the solubility (in mg/mL) by dividing the mass of the dried residue by the initial volume of the saturated solution taken.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for determining the solubility of Boc-D-beta-phenylalanine.
Caption: Experimental workflow for solubility determination.
References
Chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid
An In-depth Technical Guide to the Chiral Purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic Acid
Introduction
(R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as N-Boc-(R)-β-phenylalanine, is a protected β-amino acid derivative. The precise stereochemistry of such building blocks is critical in the development of pharmaceuticals and peptidomimetics, as the biological activity and safety of the final product are often dependent on a single enantiomer. Even minor enantiomeric impurities can lead to significant, often undesirable, differences in pharmacological profiles. Consequently, robust and accurate analytical methods for the determination of chiral purity are essential for quality control in research and drug development.
This technical guide provides a comprehensive overview of the methods used to assess the chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. It details common analytical techniques, presents typical quantitative data for related compounds, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Purity Data
While specific quantitative data for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is not extensively available in public literature, the following table summarizes typical purity specifications and analytical results for the closely related α-amino acid analogue, N-Boc-phenylalanine, and other derivatives. This data serves as a benchmark for expected purity levels.
| Compound | Analytical Method | Purity/Enantiomeric Excess (ee) | Specific Rotation [α] | Source |
| N-Boc-L-phenylalanine | Chiral HPLC | ≥ 99.5% | +25 ± 2º (c=1 in EtOH) | [1] |
| N-Boc-L-phenylalanine | Neutralization Titration | > 99.0% | +23.0 to +26.0º (c=1, EtOH) | [2] |
| N-Boc-D-phenylalanine | TLC | ≥ 99.0% (sum of enantiomers) | Not specified | |
| (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | Chiral HPLC | > 99.9% (er >99.9:<0.1) | Not specified | [3] |
| (S)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate | Chiral HPLC | 97% ee | -183.0° (c = 1.0, CH₂Cl₂) | [4] |
Analytical Methodologies and Experimental Protocols
The most powerful and widely used technique for determining the enantiomeric purity of N-protected amino acids is High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs).[5] Other methods such as polarimetry and mass spectrometry also provide valuable information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by exploiting the differential interactions between the chiral analyte and a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energy levels and, consequently, different retention times.[5] Polysaccharide-derived CSPs (e.g., Chiralpak®) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC®) are particularly effective for this class of compounds.[5][6]
Detailed Experimental Protocol: Chiral HPLC
This protocol is a representative method based on common practices for separating N-Boc protected amino acids.
-
Instrumentation: A standard HPLC system equipped with a pump, a manual or auto-injector, a column oven, and a UV detector.
-
Chiral Stationary Phase (Column):
-
Option 1 (Polysaccharide-based): Chiralpak® AD-H (250 x 4.6 mm, 5 µm). This type of column is effective for a wide range of chiral compounds.[3]
-
Option 2 (Macrocyclic Glycopeptide-based): CHIROBIOTIC® T or R (250 x 4.6 mm). These are known for their multimodal capability, allowing for separation in reversed-phase, normal-phase, or polar organic modes.[6]
-
-
Mobile Phase:
-
For Polysaccharide-based CSP (Normal Phase): A mixture of n-Hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier. A typical composition is n-Hexane/Ethanol/Methanol (92:4:4) + 0.1% Trifluoroacetic Acid (TFA).[3]
-
For Macrocyclic Glycopeptide-based CSP (Reversed Phase): A mixture of an aqueous buffer and an organic modifier. A common system is Methanol / 0.1% Triethylammonium acetate (TEAA), pH 4.1 (e.g., 20/80 v/v).
-
-
Temperature: Ambient or controlled at 25 °C.
-
Detection: UV absorbance at 210 nm or 220 nm.[3]
-
Sample Preparation: Dissolve the sample of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[5]
-
Injection Volume: 10 µL.[3]
-
Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: ee% = |(A₁ - A₂)/(A₁ + A₂)| * 100
Optical Rotation (Polarimetry)
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. While rapid and convenient, this technique is generally less accurate than chromatography for determining enantiomeric composition, as the specific rotation can be influenced by concentration, solvent, and temperature.[7] It is most useful for confirming the identity of the bulk enantiomer rather than for precise quantification of impurities.
Experimental Protocol: Polarimetry
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., c=1, meaning 1 g/100 mL) in a specified solvent (e.g., Ethanol).[1][2]
-
Measurement: Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
Calculation: The specific rotation [α] is calculated and compared to the literature value for the pure enantiomer.
Advanced and Alternative Methods
-
Mass Spectrometry (MS): Methods have been developed that use mass spectrometry to determine enantiomeric excess. One approach involves the formation of protonated complexes of the amino acid with a chiral host like β-cyclodextrin in the gas phase. The rates of subsequent guest-exchange reactions can vary depending on the chirality of the amino acid, allowing for quantification.[8]
-
Fluorescence Spectroscopy: This technique can be used by forming diastereomeric complexes that have distinct fluorescence properties. For example, enantiomers can assemble with a chiral ligand and a boronic acid to form fluorescent complexes, where the fluorescence intensity or wavelength differs between the diastereomers, enabling the determination of the enantiomeric ratio.[9][10]
Visualizations
Caption: Experimental workflow for determining chiral purity using HPLC.
Caption: Mechanism of enantiomer separation on a chiral stationary phase.
Conclusion
Ensuring the chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is a non-negotiable aspect of its use in research and pharmaceutical development. Chiral High-Performance Liquid Chromatography stands out as the gold standard for its accuracy, robustness, and reliability. The selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions are key to achieving baseline separation and accurate quantification of enantiomers. While other methods like polarimetry and mass spectrometry can provide complementary information, validated chromatographic techniques are indispensable for the rigorous quality control required in scientific and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest–host complexes - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Peptides Incorporating (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of peptides incorporating the β-amino acid, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as Boc-D-β-phenylalanine. The use of β-amino acids like Boc-D-β-phenylalanine is of significant interest in drug discovery and development due to their ability to form peptides (β-peptides) with unique secondary structures and enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.
The protocols outlined below are based on the well-established principles of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy.
Overview of Boc-SPPS Strategy
The Boc solid-phase peptide synthesis (SPPS) is a widely used method for the stepwise assembly of amino acids on a solid support (resin). The synthesis cycle involves the following key steps:
-
Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base to liberate the free amine.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data Summary
The efficiency of each step in SPPS is crucial for the successful synthesis of the target peptide. The following tables summarize typical quantitative data associated with Boc-SPPS. It is important to note that the coupling efficiency and overall yield can be sequence-dependent.
Table 1: Typical Coupling Efficiency in Boc-SPPS
| Parameter | Typical Value | Monitoring Method | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Ninhydrin Assay | A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. Quantitative ninhydrin assays can provide a more precise measure of unreacted sites.[1] |
| Difficult Couplings | 98% or less | Kaiser Test / Ninhydrin Assay | Certain amino acid residues, such as histidine, threonine, arginine, valine, isoleucine, and glutamine, are known to be more difficult to couple.[2] |
Table 2: Resin Loading and Peptide Yield
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading Capacity | 0.3 - 2.5 mmol/g | Gravimetric analysis after coupling the first amino acid; Spectrophotometric methods | The choice of resin and its loading capacity depends on the length and scale of the peptide synthesis. |
| Overall Crude Peptide Yield | Sequence-dependent | Gravimetric analysis after cleavage and precipitation | Yields are highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle. |
| Purity of Crude Peptide | Sequence-dependent | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | The purity of the crude product will dictate the extent of purification required. |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of peptides containing (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid using the Boc-SPPS strategy.
Resin Preparation and Swelling
Objective: To prepare the solid support for peptide synthesis.
Materials:
-
Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass filter
Protocol:
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM or DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent through the filter.
Boc Group Deprotection
Objective: To remove the N-terminal Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Wash the swelled peptide-resin with DCM (3 x 10 mL/g resin).
-
Add the 50% TFA/DCM solution to the resin (10 mL/g resin).
-
Agitate the mixture for 2-3 minutes at room temperature.[1]
-
Drain the TFA solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-25 minutes.[1]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (5 x 10 mL/g resin) to remove residual TFA.
-
Wash the resin with 5% (v/v) DIPEA in DCM (3 x 10 mL/g resin) to neutralize the trifluoroacetate salt.[1]
-
Wash the resin with DCM (3 x 10 mL/g resin).
Coupling of Boc-D-β-phenylalanine
Objective: To couple Boc-(R)-3-amino-2-phenylpropanoic acid to the deprotected N-terminus of the growing peptide chain.
Materials:
-
Deprotected peptide-resin
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Boc-D-β-Phe-OH)
-
Coupling reagent (e.g., HBTU, HATU, or DCC)
-
N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol (using HBTU/DIPEA):
-
In a separate vial, dissolve Boc-D-β-Phe-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin).
Peptide Cleavage from the Resin and Final Deprotection
Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
WARNING: This procedure involves the use of highly corrosive and toxic reagents like HF or TFMSA and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, p-cresol)
-
Cold diethyl ether
Protocol (using HF):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the reaction vessel to trap reactive cations generated during cleavage.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Peptide Characterization
The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[3][4]
Visualizations
Diagram 1: General Workflow of Boc-SPPS
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Signaling Pathway - Logical Relationship of Synthesis Steps
Caption: Logical steps for incorporating a new amino acid in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Boc-D-beta-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Boc-D-beta-phenylalanine into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of β-amino acids like D-beta-phenylalanine is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced proteolytic stability, constrained conformations, and novel biological activities. This document outlines the general principles, detailed experimental protocols, and comparative data for various coupling strategies.
Introduction and Application
Boc-D-beta-phenylalanine is an unnatural amino acid used to introduce conformational constraints into a peptide backbone. Unlike α-amino acids, the additional methylene group in the backbone of β-amino acids can induce specific secondary structures, such as helices and turns. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, a critical attribute for therapeutic peptide development. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a robust and well-established approach for SPPS, and while it requires strong acids for final cleavage, it can be particularly effective for complex or "difficult" sequences where aggregation may be a concern.[1][2]
The primary challenge in incorporating β-amino acids stems from their increased steric hindrance compared to their α-amino acid counterparts, which can slow down the kinetics of the coupling reaction.[3] Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and prevent the formation of deletion sequences.
General Boc-SPPS Workflow
The incorporation of Boc-D-beta-phenylalanine follows the standard cycle of Boc-SPPS, which involves the iterative removal of the acid-labile Boc group and coupling of the next protected amino acid until the desired sequence is assembled.[4]
A diagram of the general Boc-SPPS cycle is provided below.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Standard Boc Deprotection and Neutralization
This procedure is performed before each coupling step.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
-
Boc Deprotection:
-
Washing:
-
Neutralization:
Coupling Protocols for Boc-D-beta-phenylalanine
Due to the steric hindrance of β-amino acids, a double coupling strategy (repeating the coupling step) may be necessary to achieve complete reaction. Reaction completion should be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates a complete coupling.[6]
Protocol 3.2.1: HBTU/DIPEA Coupling
HBTU is a highly efficient coupling reagent suitable for most applications.[7]
-
In a separate vessel, dissolve Boc-D-beta-phenylalanine (2.0 equivalents based on resin substitution) in N,N-Dimethylformamide (DMF, approx. 5 mL/g of resin).[8]
-
Add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents) to the amino acid solution.[8]
-
Pre-activate by mixing for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.[7]
-
Perform a Kaiser test. If the test is positive, drain the solution, wash with DMF, and repeat the coupling with fresh reagents.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 3.2.2: DIC/HOBt Coupling
This is a classic and cost-effective coupling method.[9]
-
Dissolve Boc-D-beta-phenylalanine (3.0 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents) in a minimal amount of DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test. If necessary, perform a second coupling.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Final Cleavage and Deprotection (HF Cleavage)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[1]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin (e.g., 1.0 g) and a magnetic stir bar in the HF cleavage vessel.
-
Scavengers: Add appropriate scavengers to the vessel to protect sensitive amino acid side chains from reactive cations generated during cleavage. A common mixture is p-cresol (1.0 mL per gram of resin).
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the slurry at 0°C for 45-60 minutes.[7]
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Filter and collect the precipitated peptide.
-
-
Extraction and Purification:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.[6]
-
Quantitative Data and Reagent Comparison
The choice of coupling reagent is critical for efficiently incorporating sterically hindered residues like Boc-D-beta-phenylalanine. While specific data for this exact isomer is sparse, data from similar amino acids provides a strong baseline. HATU is generally considered more reactive and effective for challenging couplings than HBTU, albeit at a higher cost.[7]
| Parameter | HBTU/DIEA | DIC/HOBt | HATU/DIEA |
| Reactivity | High | Moderate-High | Very High[7] |
| Typical Equivalents (AA) | 2.0 - 3.0 | 3.0 - 5.0[8] | 2.0 - 3.0 |
| Typical Coupling Time | 1 - 4 hours[7] | 2 - 4 hours | 30 min - 2 hours[7] |
| Racemization Risk | Low[7] | Low (with HOBt) | Very Low[7] |
| Coupling Efficiency | >99% (with monitoring)[10] | >99% (with monitoring) | >99% (with monitoring) |
| Key Advantage | Good balance of reactivity and cost.[7] | Cost-effective. | Highly effective for hindered amino acids.[7] |
| Monitoring Method | Kaiser Test | Kaiser Test | Kaiser Test |
Data is compiled from general SPPS protocols and application notes for similar amino acids.[7][8][10] Efficiency is based on qualitative monitoring (Kaiser test) indicating reaction completion; recoupling may be required.
Visualization of Coupling Activation
The activation of the carboxylic acid is the key step in forming the peptide bond. The following diagram illustrates the activation of a Boc-protected amino acid using HBTU, a common aminium/uronium salt-based coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Applications of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as Boc-D-β-phenylalanine, is a protected amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to standard peptide synthesis protocols.[1] Its unique stereochemistry and phenyl side chain allow for the creation of peptides with modified conformations and improved pharmacological properties, driving its application in various areas of drug discovery, including oncology, immunology, and neuropharmacology.[1]
This document provides an overview of the applications of Boc-D-β-phenylalanine in drug discovery, with a focus on its use in the development of peptide-based therapeutics, including β-turn mimetics and its potential role in the synthesis of enzyme inhibitors.
Key Applications in Drug Discovery
The incorporation of Boc-D-β-phenylalanine into peptide sequences can significantly influence their biological activity and metabolic stability. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This increased stability is a critical attribute for peptide-based drug candidates, as it can lead to a longer in vivo half-life.
Peptidomimetics with Enhanced Stability and Activity
Peptides are involved in a vast array of physiological processes and represent a rich source of potential therapeutic agents. However, their development as drugs is often hampered by poor metabolic stability and low oral bioavailability. The substitution of natural L-amino acids with D-amino acids like D-β-phenylalanine is a well-established strategy to overcome these limitations.
Quantitative Data:
While specific quantitative data for a wide range of drug candidates incorporating (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is not extensively available in the public domain, the following table illustrates the potential impact of D-amino acid substitution on the biological activity of a peptide, based on available research.
| Peptide Derivative | Target Receptor | Biological Activity | Reference |
| D-peptide analogue of Boc-Phe-Leu-Phe-Leu-Phe-COOH | N-formyl peptide receptor 3 (FPR3) | Pro-angiogenic | This information is based on a study of a D-peptide analogue of a related compound. |
Experimental Workflow for Peptide Synthesis:
The following diagram outlines a general workflow for solid-phase peptide synthesis (SPPS) using Boc-protected amino acids such as (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.
β-Turn Mimetics
β-turns are secondary protein structures that play crucial roles in molecular recognition and protein folding. The design of small molecules that mimic the conformation of β-turns is a promising strategy in drug discovery for developing compounds that can modulate protein-protein interactions. The constrained nature of D-amino acids can help to induce and stabilize β-turn conformations in peptides.
Logical Relationship in β-Turn Mimetic Design:
The incorporation of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can favor a specific peptide backbone geometry, leading to the formation of a stable β-turn structure. This peptidomimetic can then interact with a biological target with higher affinity and specificity compared to a more flexible, linear peptide.
Potential in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While specific examples of clinically approved PARP inhibitors directly synthesized from (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid are not prominent in the literature, non-proteinogenic amino acids are utilized as scaffolds in the design of novel enzyme inhibitors.
Signaling Pathway of PARP Inhibition and Synthetic Lethality:
The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in cancer cells with defective homologous recombination.
Experimental Protocols
The following protocols provide a general framework for the synthesis and analysis of peptides incorporating (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. Specific reaction conditions may require optimization based on the peptide sequence and scale of the synthesis.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry.
Materials:
-
Wang or Merrifield resin
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Boc-D-β-Phe-OH)
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O/EDT)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to step 3.
-
To couple the first amino acid to the resin, dissolve the Boc-protected amino acid (3 eq) and a coupling agent in DMF. Add the mixture to the resin and shake for 2-4 hours.
-
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 10 minutes to neutralize the protonated amino group.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (including Boc-D-β-Phe-OH) (3 eq) with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Boc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: In Vitro PARP1 Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of a compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (or other suitable substrate)
-
NAD⁺ (biotinylated)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody (conjugated to a detectable label, e.g., HRP)
-
Substrate for the detection label (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat Plate: Coat a streptavidin-coated 96-well plate with biotinylated NAD⁺.
-
Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and histone H1.
-
Add Test Compound: Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate Reaction: Add the PARP1 enzyme to the reaction mixture to initiate the poly(ADP-ribosyl)ation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Transfer to Coated Plate: Transfer the reaction mixture to the NAD⁺-coated plate and incubate to allow the biotinylated poly(ADP-ribose) chains to bind to the streptavidin.
-
Washing: Wash the plate to remove unbound components.
-
Antibody Incubation: Add the anti-poly(ADP-ribose) antibody and incubate to allow binding to the captured PAR chains.
-
Washing: Wash the plate to remove unbound antibody.
-
Detection: Add the detection substrate and incubate until color development is sufficient.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a versatile building block in drug discovery, primarily utilized in the synthesis of peptidomimetics with improved stability and tailored biological activities. Its incorporation can induce specific secondary structures, such as β-turns, which are critical for molecular recognition. While its direct application in currently marketed drugs is not widely documented, its utility in preclinical research for developing novel therapeutics, potentially including enzyme inhibitors, remains an active area of investigation. The provided protocols offer a foundational methodology for researchers to explore the potential of this compound in their drug discovery programs. Further research is warranted to fully elucidate the quantitative structure-activity relationships of peptides and other molecules containing this specific amino acid derivative.
References
Application Notes and Protocols: Boc-D-beta-phenylalanine as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-beta-phenylalanine is a valuable chiral building block in modern organic synthesis, prized for its ability to introduce unique structural motifs into peptides and small molecules. The presence of the beta-amino acid structure, combined with the D-configuration, offers a powerful tool for creating compounds with enhanced proteolytic stability, specific conformational preferences, and novel biological activities. The tert-butyloxycarbonyl (Boc) protecting group provides a robust and readily cleavable handle for seamless integration into synthetic workflows. These attributes make Boc-D-beta-phenylalanine a key component in the development of peptidomimetics, bioactive peptides, and complex molecular architectures for drug discovery and development. Its applications are particularly notable in the fields of neuropharmacology, oncology, and immunology.[1]
Applications in Organic Synthesis
The unique stereochemistry and backbone extension of Boc-D-beta-phenylalanine compared to its alpha-amino acid counterpart allow for the synthesis of molecules with distinct three-dimensional structures. This has been exploited in the creation of beta-peptides and other peptide mimics that can adopt stable secondary structures, such as helices and turns. These well-defined conformations are crucial for specific molecular recognition and biological function.
Key Application Areas:
-
Beta-Peptide Synthesis: Boc-D-beta-phenylalanine is a fundamental component in the synthesis of beta-peptides, which are polymers of beta-amino acids. These structures are known for their exceptional resistance to enzymatic degradation, making them attractive candidates for therapeutic applications.[2]
-
Bioactive Peptide Analogs: Incorporation of Boc-D-beta-phenylalanine into naturally occurring peptide sequences can lead to analogs with improved pharmacokinetic profiles. Peptides containing D-amino acids often exhibit enhanced stability and can modulate receptor binding and activity.[3][4] Specific examples include the synthesis of endomorphin-2 analogues, which are potent opioid receptor agonists.[5]
-
Chiral Scaffolds: Beyond peptides, Boc-D-beta-phenylalanine serves as a versatile chiral scaffold for the synthesis of complex, biologically active small molecules.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for synthetic transformations involving Boc-D-beta-phenylalanine and related structures. Yields and enantiomeric excess are highly dependent on the specific reaction conditions, substrates, and catalysts employed.
| Product/Intermediate | Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Boc-Tyr-Pro-ΔZPhe-Phe-NH2 | Solution-phase peptide synthesis | 95 | N/A | [5] |
| Boc-Tyr-Pro-Phe-ΔZPhe-NH2 | Solution-phase peptide synthesis | 55 | N/A | [5] |
| (R)-β-phenylalanine | Biocatalytic hydrolysis of racemic amino ester using Amano PS lipase | 45 | >99 | [6] |
| (S)-β-phenylalanine | Isomerization of α-phenylalanine derivative using phenylalanine aminomutase (PAM) | 72 | >99 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling of Boc-D-beta-phenylalanine
This protocol describes a general method for the coupling of Boc-D-beta-phenylalanine to an amino acid ester in solution phase using a common coupling reagent such as HBTU.
Materials:
-
Boc-D-beta-phenylalanine
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Activation of Boc-D-beta-phenylalanine: In a clean, dry round-bottom flask, dissolve Boc-D-beta-phenylalanine (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (1.2 equivalents) in DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes at room temperature.
-
Coupling Reaction: Add the neutralized amino acid ester solution to the activated Boc-D-beta-phenylalanine solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-beta-phenylalanine
This protocol outlines the key steps for incorporating Boc-D-beta-phenylalanine into a peptide sequence using manual Boc-SPPS on a Merrifield or MBHA resin.[7][8][9]
Materials:
-
Pre-loaded resin (e.g., Boc-Gly-Merrifield resin)
-
Boc-D-beta-phenylalanine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution and appropriate safety equipment)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.[7]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Boc-D-beta-phenylalanine (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIPEA (4-6 equivalents) to the reaction vessel.[7]
-
Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Carefully cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers. (Warning: HF is extremely hazardous and requires specialized equipment and training). [7]
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Biological Targets
Peptides and peptidomimetics synthesized using Boc-D-beta-phenylalanine often exhibit interesting biological activities by interacting with specific cellular targets. The incorporation of the D-beta-amino acid can significantly influence receptor binding and downstream signaling.
Opioid Receptor Signaling
Peptides containing D-phenylalanine are known to modulate opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception.[3] Activation of these receptors by an agonist, such as an endomorphin-2 analog, initiates an intracellular signaling cascade.
Caption: Opioid receptor signaling pathway initiated by a peptide agonist.
Antimicrobial Peptide Mechanism of Action
The incorporation of D-phenylalanine can enhance the efficacy of antimicrobial peptides (AMPs).[10] These peptides often act by disrupting the bacterial cell membrane, a mechanism that can be augmented by the specific structural properties conferred by the D-beta-amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Enantioselective Synthesis of β-Amino Acids Using Boc Protecting Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enantiomerically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development, serving as key components in various pharmaceuticals, including antivirals, antibiotics, and anticancer agents. The development of stereoselective methods for their synthesis is therefore of significant interest. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality due to its stability under various reaction conditions and its facile removal under acidic conditions. This document outlines key enantioselective methods for synthesizing Boc-protected β-amino acids, providing detailed protocols and comparative data.
Method 1: Organocatalytic Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino acids. Chiral phosphoric acids have emerged as highly effective catalysts for this transformation, promoting the addition of ketene silyl acetals to Boc-protected imines with high enantioselectivity.
General Reaction Scheme:
A silyl ketene acetal reacts with a Boc-protected imine in the presence of a chiral phosphoric acid catalyst to yield a protected β-amino ester. Subsequent hydrolysis of the ester provides the desired Boc-protected β-amino acid.
Data Summary: Chiral Phosphoric Acid-Catalyzed Mannich Reaction
The following table summarizes the results for the enantioselective synthesis of various Boc-protected β-amino esters using a chiral phosphoric acid catalyst.
| Entry | Aldehyde Substrate (for imine) | Silyl Ketene Acetal | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Methyl (TBS) | 1 | Toluene | 24 | 95 | 96 |
| 2 | 4-Nitrobenzaldehyde | Methyl (TBS) | 1 | Toluene | 12 | 98 | 99 |
| 3 | 4-Methoxybenzaldehyde | Methyl (TBS) | 1 | Toluene | 36 | 92 | 94 |
| 4 | 2-Naphthaldehyde | Methyl (TBS) | 1 | Toluene | 24 | 96 | 97 |
| 5 | Cinnamaldehyde | Methyl (TBS) | 2 | Toluene | 48 | 85 | 90 |
| 6 | Benzaldehyde | Ethyl (TBS) | 1 | MTBE | 24 | 93 | 95 |
TBS = tert-butyldimethylsilyl. Data is representative of typical results found in the literature for this type of reaction.
Experimental Workflow Diagram
Caption: Workflow for the organocatalytic asymmetric Mannich reaction.
Detailed Experimental Protocol: Synthesis of (R)-methyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate
Materials:
-
N-Boc-benzaldimine (1.0 mmol, 1.0 equiv)
-
(R)-TRIP (chiral phosphoric acid catalyst, 0.01 mmol, 0.01 equiv)
-
Methyl trimethylsilyl dimethylketene acetal (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5.0 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N-Boc-benzaldimine (1.0 mmol) and the (R)-TRIP catalyst (0.01 mmol).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at -78 °C (dry ice/acetone bath) for 15 minutes.
-
Slowly add the methyl trimethylsilyl dimethylketene acetal (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-methyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Copper-Catalyzed Asymmetric Conjugate Addition
The asymmetric 1,4-conjugate addition of amines to α,β-unsaturated esters is another highly effective method for synthesizing chiral β-amino acids. Copper(I) complexes with chiral ligands are frequently used to catalyze this transformation, providing high yields and excellent enantioselectivities.
General Reaction Scheme:
A Boc-protected amine adds to an α,β-unsaturated ester in the presence of a chiral copper catalyst. The resulting product is a Boc-protected β-amino ester.
Data Summary: Cu-Catalyzed Asymmetric Conjugate Addition
The following table presents representative data for the copper-catalyzed conjugate addition of N-Boc-hydroxylamine to various α,β-unsaturated esters.
| Entry | α,β-Unsaturated Ester | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl crotonate | Josiphos | 2 | Toluene | 0 | 94 | 92 |
| 2 | Methyl cinnamate | Taniaphos | 2 | Et₂O | -20 | 99 | 98 |
| 3 | tert-Butyl acrylate | Josiphos | 3 | Toluene | 0 | 88 | 90 |
| 4 | Methyl crotonate | Taniaphos | 2 | THF | -20 | 96 | 95 |
| 5 | Ethyl cinnamate | Josiphos | 2 | Et₂O | 0 | 97 | 96 |
Data is representative of typical results found in the literature for this type of reaction.
Reaction Logic Diagram
Caption: Logical flow of the copper-catalyzed conjugate addition reaction.
Detailed Experimental Protocol: Synthesis of Boc-Protected (S)-β-Aminobutyrate Derivative
Materials:
-
Copper(I) iodide (CuI) (0.02 mmol, 0.02 equiv)
-
Chiral ligand (e.g., (R,S)-Josiphos) (0.022 mmol, 0.022 equiv)
-
N-Boc-hydroxylamine (1.2 mmol, 1.2 equiv)
-
Ethyl crotonate (1.0 mmol, 1.0 equiv)
-
Anhydrous Toluene (4.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuI (0.02 mmol) and the chiral ligand (0.022 mmol) in anhydrous toluene (2.0 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve N-Boc-hydroxylamine (1.2 mmol) in anhydrous toluene (2.0 mL).
-
Cool the catalyst mixture to the desired temperature (e.g., 0 °C).
-
Add the N-Boc-hydroxylamine solution to the catalyst mixture, followed by the dropwise addition of ethyl crotonate (1.0 mmol).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Analyze the product's enantiomeric excess (ee%) by chiral HPLC.
Application Notes and Protocols for Coupling Reactions of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling reactions of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, a valuable building block in the synthesis of peptides, peptidomimetics, and other biologically active compounds. The protocols focus on two primary transformations: amide bond formation and esterification, which are fundamental reactions in drug discovery and development.
Introduction to Coupling Reactions
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as Boc-(R)-β-phenylalanine, is a non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reaction at the carboxylic acid functionality. Subsequent deprotection of the Boc group can be readily achieved under acidic conditions, enabling further synthetic modifications.
Coupling reactions, particularly amide bond formation, are central to the synthesis of peptides and peptidomimetics. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Similarly, esterification involves the reaction of the carboxylic acid with an alcohol, often under acidic conditions. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions, and preserving stereochemical integrity.
Peptides and peptidomimetics containing β-amino acids like β-phenylalanine are of significant interest in medicinal chemistry. The incorporation of β-amino acids can impart unique structural features, leading to increased metabolic stability, enhanced biological activity, and novel pharmacological profiles. For instance, peptides containing phenylalanine derivatives can exhibit a higher affinity for cancer cell membranes due to increased hydrophobicity.[1]
Amide Bond Formation (Peptide Coupling)
Amide bond formation is a critical step in the synthesis of dipeptides and larger peptide chains. Various coupling reagents have been developed to promote this reaction efficiently. Below are protocols for commonly used coupling agents.
General Workflow for Amide Coupling
A generalized workflow for the solution-phase synthesis of an amide from (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid and a primary amine is depicted below.
General workflow for amide bond formation.
Quantitative Data for Amide Coupling Reactions
The following table summarizes typical quantitative data for the coupling of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid with various amines using different coupling reagents.
| Coupling Reagent/Method | Amine | Solvent | Reaction Time | Yield (%) | Purity | Reference |
| HATU/DIPEA | Generic Primary Amine | DMF | 1 - 4 h | >90 | High | [2] |
| EDC/HOBt/DMAP | Aniline Derivatives | Acetonitrile | 12 - 24 h | 70 - 90 | High | [2] |
| TBTU/HOBt/DIPEA | Amino Acid Ester | Ethyl Acetate | 12 h | 85 - 95 (crude) | >98% (after purification) | [3] |
| TiCl4 | Aniline | Not Specified | Not Specified | ~87 | High | [4] |
Experimental Protocols for Amide Bond Formation
Protocol 1: HATU Mediated Coupling
This protocol is suitable for a wide range of primary and secondary amines, offering high yields and short reaction times.
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
-
Amine (e.g., benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt Mediated Coupling
This classic carbodiimide-mediated coupling is a cost-effective method suitable for many applications. The addition of HOBt suppresses racemization and improves efficiency.[5]
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
-
Amine (e.g., an aniline derivative)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
DIPEA
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 eq) and the amine (1.2 eq) in anhydrous acetonitrile, add EDC·HCl (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq).[2]
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the resulting mixture at room temperature. Monitor the reaction by TLC.
-
After completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.[2]
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Esterification Reactions
Esterification of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid can be achieved through several methods, with the Fischer-Speier esterification being a common and straightforward approach.
General Workflow for Fischer Esterification
The acid-catalyzed esterification is a reversible reaction. To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.
General workflow for Fischer esterification.
Quantitative Data for Esterification Reactions
The following table provides representative quantitative data for the esterification of carboxylic acids, which can be adapted for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid.
| Method | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ (conc.) | 2 - 6 h | 60-95 | [6] |
| Fischer Esterification | Ethanol | H₂SO₄ (conc.) | 2 - 6 h | 60-95 | [6] |
| DCC/DMAP | 2,3,5,6-Tetrafluorophenol | DMAP | Not Specified | High | [7] |
Experimental Protocol for Fischer Esterification
Protocol 3: Sulfuric Acid Catalyzed Esterification
This protocol describes a classic method for synthesizing methyl or ethyl esters.
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
-
Anhydrous Alcohol (e.g., Methanol or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 10-20 equivalents, can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
If necessary, purify the product by flash column chromatography or distillation.
Biological Significance and Signaling Pathways
Derivatives of β-phenylalanine are incorporated into peptides to enhance their therapeutic properties. Peptides containing phenylalanine residues have been shown to possess a higher affinity for cancer cell membranes.[1] The increased hydrophobicity imparted by the phenyl group can facilitate membrane translocation and interaction with intracellular targets.
While specific signaling pathways for products derived directly from (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid are not extensively detailed in the general literature, peptides containing similar residues are known to modulate various biological processes. For instance, antimicrobial peptides often function by disrupting the cell membranes of bacteria, while other bioactive peptides can act as agonists or antagonists of G-protein coupled receptors (GPCRs) or inhibit key enzymes. The specific biological activity and the signaling pathways affected are highly dependent on the final structure of the coupled product.
Conceptual signaling interactions of β-Phe peptides.
These application notes and protocols provide a foundation for the utilization of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid in the synthesis of novel compounds for drug discovery and development. Researchers are encouraged to optimize the reaction conditions based on the specific substrates and desired outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of Non-Natural Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three cutting-edge methods in the asymmetric synthesis of non-natural amino acid derivatives: Photoredox Catalysis, Nickel-Catalyzed Cross-Coupling, and Chiral Auxiliary-Mediated Alkylation. The protocols are designed to be readily implemented in a laboratory setting by researchers in organic synthesis, medicinal chemistry, and drug discovery.
Method 1: Stereoselective Synthesis of Unnatural α-Amino Acid Derivatives via Photoredox Catalysis
This method utilizes a visible light-promoted photoredox-catalyzed C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. This approach is notable for its use of readily available carboxylic acids as radical precursors, proceeding under mild reaction conditions.[1][2][3]
Experimental Workflow
References
Incorporation of Boc-D-beta-phenylalanine into Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of N-Boc-D-β-phenylalanine, a non-natural amino acid, into peptidomimetic structures. The inclusion of β-amino acids is a key strategy in medicinal chemistry to develop drug candidates with enhanced metabolic stability, conformational rigidity, and biological activity. This document outlines the design principles, detailed synthetic protocols, and potential applications of Boc-D-β-phenylalanine-containing peptidomimetics, with a focus on their use as enzyme inhibitors and scaffolds for mimicking protein secondary structures.
Introduction to Boc-D-β-phenylalanine in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced resistance to enzymatic degradation and better oral bioavailability.[1] The incorporation of β-amino acids, such as Boc-D-β-phenylalanine, introduces an additional carbon into the peptide backbone, which can induce specific secondary structures and increase resistance to proteases.[1]
The bulky phenyl group of the phenylalanine side chain plays a crucial role in the interaction of many peptides with their biological targets. By utilizing Boc-D-β-phenylalanine, researchers can retain this important pharmacophoric element while benefiting from the advantages conferred by the β-amino acid backbone. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).
Key Applications
The unique structural features of Boc-D-β-phenylalanine make it a valuable building block for a variety of peptidomimetic applications, including:
-
Enzyme Inhibitors: The modified backbone can alter the binding mode of a peptide within an enzyme's active site, potentially leading to potent and selective inhibition. A notable example is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in cancer therapy.[2]
-
β-Turn Mimetics: The conformational constraints imposed by the β-amino acid can be exploited to stabilize β-turn structures.[3] β-turns are critical secondary structures involved in many biological recognition processes.[4]
-
Receptor Agonists and Antagonists: Peptidomimetics containing Boc-D-β-phenylalanine can be designed to target various receptors, such as G-protein coupled receptors (GPCRs), with improved selectivity and in vivo stability.
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of a model peptidomimetic incorporating Boc-D-β-phenylalanine.
Solid-Phase Synthesis of a Boc-D-β-phenylalanine Containing Peptidomimetic
This protocol describes the manual solid-phase synthesis of a model tripeptide mimetic (e.g., Benzoyl-Ala-D-β-Phe-Gly-NH₂) using Boc chemistry on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-Gly-OH
-
Boc-D-β-phenylalanine
-
Boc-L-Ala-OH
-
Benzoic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide Resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 minutes). Wash with DMF and DCM.
-
Second Amino Acid Coupling (Boc-D-β-phenylalanine): Repeat step 3 using Boc-D-β-phenylalanine.
-
Boc Deprotection and Neutralization: Repeat steps 4 and 5.
-
Third Amino Acid Coupling (Boc-L-Ala-OH): Repeat step 3 using Boc-L-Ala-OH.
-
Boc Deprotection and Neutralization: Repeat steps 4 and 5.
-
N-terminal Capping (Benzoylation):
-
Dissolve Benzoic Acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptidomimetic by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the product and decant the ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.[6][7][8]
Workflow for Peptidomimetic Synthesis and Evaluation
Caption: General workflow for the synthesis, purification, and evaluation of a Boc-D-beta-phenylalanine peptidomimetic.
Data Presentation
The biological activity of peptidomimetics incorporating Boc-D-β-phenylalanine can be quantified and compared. Below is a representative table summarizing the inhibitory activity of hypothetical peptidomimetics against PARP-1.
| Compound ID | Sequence/Structure | PARP-1 IC₅₀ (nM)[2][9][10][11][12] |
| Control-1 | Olaparib (Known PARP-1 Inhibitor) | 5 |
| PMM-1 | Ac-Ala-D-β-Phe-Gly-NH₂ | 550 |
| PMM-2 | Benzoyl-Ala-D-β-Phe-Gly-NH₂ | 120 |
| PMM-3 | Naphthoyl-Ala-D-β-Phe-Gly-NH₂ | 45 |
| PMM-4 | Benzoyl-Val-D-β-Phe-Gly-NH₂ | 95 |
Data are representative and for illustrative purposes only. Actual values will vary based on the specific molecular structure and assay conditions.
Application Example: PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[13] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Peptidomimetics containing Boc-D-β-phenylalanine can be designed to target the nicotinamide binding pocket of PARP-1, thereby inhibiting its enzymatic activity. The rigidified backbone and the aromatic side chain can be optimized to achieve high binding affinity and selectivity.
PARP-1 Signaling Pathway in DNA Repair
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 4. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification and characterization of antioxidant peptides from enzymatically hydrolyzed chicken egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Purification, biochemical characterisation, and mass spectrometry analysis of phenylalanine aminopeptidase from the shoots of pea plants | Semantic Scholar [semanticscholar.org]
- 8. Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable beta-amino acid derivative.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Boc Protection Step
Question 1: What are the most common side reactions during the Boc protection of (R)-3-amino-2-phenylpropanoic acid?
Answer: The most prevalent side reactions during the tert-butoxycarbonyl (Boc) protection step using di-tert-butyl dicarbonate (Boc₂O) include:
-
Racemization: Loss of stereochemical integrity at the chiral center is a primary concern, especially under basic conditions. The mechanism involves the deprotonation of the alpha-proton to the carboxylic acid, leading to a planar carbanion intermediate.[1]
-
Formation of N,N-di-Boc-derivative: Over-protection of the amino group to form the di-Boc derivative can occur, particularly when an excess of Boc₂O is used in the presence of a base like 4-(dimethylamino)pyridine (DMAP).
-
Formation of Urea and Isocyanate Derivatives: In the presence of a strong activating agent like DMAP, Boc₂O can react with the primary amine to form an isocyanate intermediate, which can then react further to produce urea derivatives.[][3] This is more likely with sterically hindered amines.[]
-
O-acylation: If the reaction is carried out for an extended period in the presence of DMAP, alcoholic hydroxyl groups, if present in the molecule, can also be acylated with the Boc group.[]
Question 2: How can I minimize racemization during the Boc protection step?
Answer: Minimizing racemization is critical to obtaining the desired enantiomerically pure product. Here are key strategies:
-
Avoid Strong Bases: The use of strong bases can facilitate the formation of the carbanion intermediate that leads to racemization.[1] Whenever possible, opt for milder basic conditions or catalyst-free methods.
-
Catalyst-Free Reaction in Water: A highly effective method to prevent side reactions, including racemization, is to perform the Boc protection in water without any added catalyst.[4][5] This method is chemoselective and generally affords the desired N-Boc product in high yield with retention of chirality.[4]
-
Control Reaction Temperature: Running the reaction at or below room temperature can help to minimize the rate of racemization.
Question 3: I am observing the formation of a significant amount of N,N-di-Boc-protected product. How can I prevent this?
Answer: The formation of the N,N-di-Boc derivative is typically a result of using a large excess of Boc₂O, often in combination with a catalyst like DMAP. To mitigate this:
-
Use Stoichiometric Amounts of Boc₂O: Carefully control the stoichiometry of di-tert-butyl dicarbonate to be close to a 1:1 molar ratio with the amino acid.
-
Avoid DMAP if Possible: DMAP is a powerful catalyst that can promote the formation of the di-Boc derivative.[3] If you are struggling with this side reaction, consider alternative methods that do not require DMAP.
-
Catalyst-Free Conditions: As mentioned, performing the reaction in water without a catalyst is an excellent way to achieve mono-N-Boc protection chemoselectively.[4][5]
Question 4: My reaction is producing urea and other unidentified byproducts. What is the likely cause and solution?
Answer: The formation of urea and isocyanate-related byproducts is often associated with the use of DMAP and can be more pronounced with sterically hindered amines.[][3]
-
Eliminate DMAP: The most effective way to prevent the formation of these byproducts is to avoid the use of DMAP.
-
Alternative Bases: If a base is necessary, consider weaker inorganic bases like sodium bicarbonate or sodium hydroxide in an aqueous system.
-
Reaction in Water: The catalyst-free reaction in water is highly recommended to avoid the formation of these impurities.[4][5]
Deprotection Step
Question 5: What are the potential side reactions during the acidic deprotection of the Boc group?
Answer: The primary side reaction during the acid-catalyzed removal of the Boc group (e.g., with trifluoroacetic acid, TFA) is the alkylation of the aromatic ring of the phenylalanine moiety by the released tert-butyl cation.[6] This results in the formation of tert-butylated impurities that can be difficult to remove. Other nucleophilic residues, if present, are also susceptible to alkylation.[6]
Question 6: How can I prevent the tert-butylation of the phenyl ring during deprotection?
Answer: To prevent the electrophilic tert-butyl cation from reacting with the aromatic ring, it is crucial to use scavengers in the deprotection cocktail. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation.[6]
Commonly used scavengers include:
-
Thiophenol
-
Anisole or Thioanisole[][7]
-
Triisopropylsilane (TIS)
-
Water
A typical scavenger cocktail for deprotection with TFA is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[8]
Quantitative Data on Side Reactions
The extent of side product formation is highly dependent on the specific reaction conditions. The following table summarizes potential side products and conditions that favor their formation.
| Side Reaction | Reagents/Conditions Favoring Formation | Typical Extent | Mitigation Strategy |
| Racemization | Strong bases (e.g., triethylamine with coupling agents), elevated temperatures. | Can be significant, leading to loss of enantiomeric purity. | Use milder bases, lower reaction temperatures, or catalyst-free aqueous conditions. |
| N,N-di-Boc Formation | Excess di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP). | Can be a major byproduct if not controlled. | Use stoichiometric amounts of Boc₂O, avoid DMAP, utilize catalyst-free water method. |
| Urea/Isocyanate Formation | 4-dimethylaminopyridine (DMAP), especially with sterically hindered amines. | Can lead to complex mixtures and lower yields. | Avoid DMAP, use alternative bases or catalyst-free conditions. |
| tert-Butylation of Phenyl Ring | Acidic deprotection (e.g., TFA) without scavengers. | Can result in significant impurity levels (e.g., 25-30% reported for similar systems).[7] | Add scavengers like TIS, water, and/or anisole to the deprotection cocktail. |
Experimental Protocols
Key Experiment: Boc Protection of (R)-3-amino-2-phenylpropanoic acid (Catalyst-Free in Water)
This protocol is based on the principle of catalyst-free N-tert-butyloxycarbonylation in water, which has been shown to be highly efficient and chemoselective for various amines and amino acids, minimizing side reactions.[5]
Materials:
-
(R)-3-amino-2-phenylpropanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Distilled Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-amino-2-phenylpropanoic acid (1.0 eq) in a mixture of water and a minimal amount of acetone (e.g., 9.5:0.5 v/v) to aid in the solubility of Boc₂O.[5]
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the solution at room temperature with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration. If the product remains in solution, proceed with extraction.
-
Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome: This method is expected to provide a high yield of the desired (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid with minimal side products and retention of stereochemical integrity.[5]
Visualizations
Logical Workflow for Troubleshooting Side Reactions in Boc Protection
Caption: Troubleshooting logic for Boc protection side reactions.
Signaling Pathway of Side Product Formation During Deprotection
References
- 1. creation.com [creation.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-D-beta-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-D-beta-phenylalanine. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Boc-D-beta-phenylalanine?
A1: The most common purification techniques for Boc-D-beta-phenylalanine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities. For products that are oils or difficult to crystallize, formation of a dicyclohexylamine (DCHA) salt can be an effective method to obtain a solid which can then be purified by recrystallization.
Q2: What are the typical impurities in a crude sample of Boc-D-beta-phenylalanine?
A2: Typical impurities can include unreacted starting materials such as D-beta-phenylalanine and di-tert-butyl dicarbonate (Boc anhydride), as well as side products from the reaction. Residual solvents from the workup, such as ethyl acetate, may also be present.
Q3: How can I monitor the purity of Boc-D-beta-phenylalanine during purification?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring purity. For TLC, a common mobile phase is a mixture of methanol and chloroform (e.g., 2-5% methanol in chloroform) on a silica gel plate, with visualization under UV light. HPLC provides a more quantitative assessment of purity.[1][2]
Troubleshooting Guides
Recrystallization Issues
Q4: My Boc-D-beta-phenylalanine is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. Here are several troubleshooting steps:
-
Solvent System Adjustment: The solvent system may not be optimal. If using a binary solvent system like ethyl acetate/hexane, try adjusting the ratio. You might have too much of the "good" solvent (the one in which the compound is more soluble). Try adding the "poor" solvent (anti-solvent) slowly until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify it before allowing it to cool slowly.[3]
-
Slow Cooling: Rapid cooling can promote the formation of an oil. Allow the hot, saturated solution to cool gradually to room temperature, and then transfer it to a refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid Boc-D-beta-phenylalanine, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[1][2]
-
Trituration: If the oil is persistent, you can try triturating it with a poor solvent like hexane. This involves stirring the oil with the solvent, which can sometimes induce solidification.
Q5: The yield after recrystallization is very low. How can I improve it?
A5: Low yields can be due to several factors:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during filtration, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-warmed.
-
Inappropriate Solvent System: The chosen solvent system may be too good, keeping the product dissolved even at low temperatures. Experiment with different solvent systems.
Column Chromatography Issues
Q6: What is a good solvent system (eluent) for purifying Boc-D-beta-phenylalanine by column chromatography?
A6: A common stationary phase is silica gel. The mobile phase (eluent) is typically a mixture of a non-polar and a slightly more polar solvent. Good starting points for eluent systems include:
-
n-pentane/ethyl ether[4]
-
Methanol in chloroform (e.g., 2-5% methanol)
-
Hexane/ethyl acetate
The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis first.
Q7: My compound is streaking on the TLC plate and the column. What could be the cause?
A7: Streaking on silica gel is often due to the acidic nature of the carboxylic acid group in Boc-D-beta-phenylalanine. To mitigate this, you can:
-
Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent. This can help to protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in better peak shapes.
-
Ensure your sample is not overloaded on the TLC plate or the column.
Data Presentation
Table 1: Recrystallization/Pulping Data for Boc-L-phenylalanine (as a proxy for Boc-D-beta-phenylalanine)
| Method | Solvent System | Yield | Purity (HPLC) | Reference |
| Pulping with Seed Crystal | Cyclohexane | 89.8% | 99.1% | [1] |
| Pulping with Seed Crystal | Diethyl ether | 90.5% | 99.2% | [1] |
Note: Data is for Boc-L-phenylalanine, but similar results can be expected for the D-enantiomer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude Boc-D-beta-phenylalanine in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, ethanol).
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) in which the compound is less soluble (e.g., hexane, water) at an elevated temperature until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[3]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This method is particularly useful if the crude product is an oil.
-
Dissolution: Dissolve the crude oily Boc-D-beta-phenylalanine in diethyl ether.
-
Salt Formation: Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the DCHA salt should form.
-
Isolation of Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization of Salt (Optional): The DCHA salt can be further purified by recrystallization from a suitable solvent system if necessary.
-
Liberation of the Free Acid: To recover the purified Boc-D-beta-phenylalanine, suspend the DCHA salt in a mixture of ethyl acetate and an aqueous acid solution (e.g., 1M HCl or 5% citric acid). Stir until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Final Product: Evaporate the solvent under reduced pressure to obtain the purified Boc-D-beta-phenylalanine.[3][5]
Visualizations
Caption: Experimental workflow for the recrystallization of Boc-D-beta-phenylalanine.
Caption: Troubleshooting workflow for when the product "oils out" during recrystallization.
References
Technical Support Center: Optimizing Coupling Efficiency of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Boc-D-phenylalanine).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the coupling of Boc-D-phenylalanine.
Issue: Low Coupling Yield or Incomplete Reaction
-
Symptom: A positive ninhydrin test (indicating free amines) after the coupling step, presence of deletion sequences in the final product mass spectrometry, or a lower than expected final yield.[1][2]
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-D-phenylalanine sometimes inefficient?
A1: The coupling of Boc-D-phenylalanine can be challenging due to steric hindrance from the bulky tert-Butoxycarbonyl (Boc) protecting group and the phenyl side chain. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][3]
Q2: Which coupling reagents are most effective for Boc-D-phenylalanine?
A2: Standard carbodiimide reagents like DCC and DIC can be inefficient for sterically demanding couplings.[1][4] More potent activating reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[3][4][5] HATU is often considered a superior choice.[1]
Q3: Can I simply increase the reaction time or temperature to improve the yield?
A3: Yes, increasing the reaction time (e.g., from 1-2 hours to overnight) can help drive the reaction to completion.[4] Gently increasing the temperature can also overcome the activation energy barrier.[3] However, this must be done with caution as excessive heat can increase the risk of racemization.[1][6]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after an initial, incomplete coupling.[1][3] This is a direct and often effective strategy if you observe an incomplete reaction, for instance, through a positive Kaiser test.[1]
Q5: How does the choice of solvent affect the coupling efficiency?
A5: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4] While DMF is commonly used, N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties, especially for difficult sequences.[1][4]
Q6: What should I do if all optimization strategies fail to give a complete reaction?
A6: If recoupling is unsuccessful, you can "cap" the unreacted amines using a reagent like acetic anhydride.[1] This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps and avoiding the formation of deletion peptides.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Equivalents (Amino Acid/Reagent/Base) | Relative Efficiency for Hindered Couplings | Notes |
| DCC/HOBt | Carbodiimide | 1 / 1 / - | Low | Byproduct (DCU) is insoluble in many organic solvents.[5] |
| DIC/HOBt | Carbodiimide | 1 / 1 / - | Low to Moderate | Byproduct is more soluble than DCU, suitable for solid-phase synthesis.[5] |
| HBTU/DIPEA | Aminium Salt | 1 / 0.95 / 2 | High | Forms a highly reactive OBt ester.[5] |
| HATU/DIPEA | Aminium Salt | 1 / 0.95 / 2 | Very High | Generally more reactive and less prone to racemization than HBTU.[1][5] |
| PyBOP/DIPEA | Phosphonium Salt | 1 / 1 / 2 | High | Effective for hindered couplings, but can be more expensive.[4][5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the coupling of Boc-D-phenylalanine to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes.[3]
-
Deprotection: If necessary, deprotect the N-terminal Boc group of the resin-bound peptide using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
Washing and Neutralization: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[7] Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.[7]
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-phenylalanine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF or NMP.[1][3] Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[3] For highly hindered couplings, the reaction time may need to be extended.[7]
-
Monitoring: Perform a Kaiser test to monitor for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF or NMP to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
This protocol is used to block unreacted amines after an incomplete coupling reaction to prevent the formation of deletion sequences.
-
Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps.[1]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]
Caption: Experimental workflow for coupling and capping.
References
Technical Support Center: Boc Deprotection in Phenylpropanoic Acid Derivatives
Welcome to the Technical Support Center for Boc deprotection in phenylpropanoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection in phenylpropanoic acid derivatives?
A1: Incomplete Boc deprotection is a frequent issue that can stem from several factors:
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Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of the acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is too low, the reaction may be slow or not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0 °C) may not be sufficient to achieve complete removal of the Boc group, especially for sterically hindered substrates.[2]
-
Steric Hindrance: The bulky nature of the Boc group, combined with the steric environment of the phenylpropanoic acid derivative, can impede the approach of the acid to the carbamate nitrogen, thus slowing down the reaction rate.[2]
-
Poor Solubility: The Boc-protected starting material may not be fully dissolved in the chosen solvent, limiting the access of the acidic reagent to the molecule.
Q2: I am observing a side product with a mass increase of +56 Da. What is it and how can I prevent it?
A2: A mass increase of +56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[3] This occurs when the reactive tert-butyl cation, generated upon cleavage of the Boc group, acts as an electrophile and attaches to a nucleophilic site on your molecule.[3][4]
In the context of phenylpropanoic acid derivatives, the electron-rich phenyl ring is susceptible to this Friedel-Crafts-type alkylation. To prevent this, it is crucial to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[4]
Q3: What are the recommended scavengers for Boc deprotection of phenylpropanoic acid derivatives?
A3: The choice of scavenger depends on the specific functionalities of your molecule. For preventing tert-butylation of the phenyl ring, common and effective scavengers include:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.[3]
-
Triethylsilane (TES): Similar to TIS, it readily traps the tert-butyl cation.[1]
-
Thioanisole: Particularly useful if you also have sulfur-containing residues like methionine that are prone to alkylation.[5]
-
Phenol or Anisole: These act as decoys for the electrophilic tert-butyl cation.[3]
A common practice is to use a scavenger "cocktail," such as a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), to address multiple potential side reactions.[5]
Q4: Can I use HCl instead of TFA for the deprotection? What are the advantages and disadvantages?
A4: Yes, a solution of 4M HCl in dioxane is a common and effective alternative to TFA.[6]
-
Advantages of HCl/dioxane: It is often more potent than TFA/DCM mixtures and can be effective for more resistant substrates. The resulting hydrochloride salt is frequently a crystalline solid, which can facilitate purification by precipitation and filtration.[6][7]
-
Disadvantages of HCl/dioxane: Dioxane is a hazardous solvent. The reagent can be highly corrosive.[8]
The choice between TFA and HCl often depends on the overall acid sensitivity of your molecule and the desired final salt form.[6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm, characteristic of the Boc group's tert-butyl protons.
-
LC-MS analysis indicates a major peak corresponding to the mass of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products (e.g., tert-butylation)
Symptoms:
-
TLC analysis shows multiple new spots.
-
LC-MS analysis reveals peaks with unexpected masses, commonly +56 Da relative to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Boc deprotection. Note that optimal conditions will be substrate-dependent.
Table 1: Comparison of Common Boc Deprotection Reagents [6]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) | 4M in Dioxane |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 1 hour |
| Typical Yield | High to quantitative | High to quantitative |
| Product Salt Form | Trifluoroacetate (often oily) | Hydrochloride (often crystalline) |
| Selectivity | Can cleave other acid-sensitive groups | Generally high, can be more selective |
Table 2: Recommended Scavengers for Phenylpropanoic Acid Derivatives
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5% - 5% | Traps tert-butyl cations, prevents phenyl ring alkylation. | [3] |
| Triethylsilane (TES) | 2.5% - 5% | Effective carbocation scavenger. | [1] |
| Thioanisole | 5% | Prevents S-alkylation and can scavenge carbocations. | [5] |
| Phenol / Anisole | 5% | Acts as a decoy for the tert-butyl cation. | [3] |
| Water | 2.5% - 5% | General carbocation scavenger. | [5] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM with Scavengers
This protocol is a standard method for the removal of a Boc group and is suitable for many phenylpropanoic acid derivatives, especially when the potential for tert-butylation of the phenyl ring is a concern.
-
Preparation: In a well-ventilated fume hood, dissolve the Boc-protected phenylpropanoic acid derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add the chosen scavenger, for example, triisopropylsilane (TIS), to the solution. A typical concentration is 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help to remove residual TFA.
-
Isolation: The resulting crude product, typically the TFA salt, can often be precipitated by trituration with cold diethyl ether. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum. Alternatively, the crude oil can be purified by chromatography.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is a robust alternative, particularly useful for substrates that are resistant to TFA/DCM conditions or when a crystalline hydrochloride salt is desired for purification.
-
Preparation: Place the Boc-protected phenylpropanoic acid derivative in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Under a nitrogen or argon atmosphere, add a solution of 4M HCl in 1,4-dioxane. Typically, 5-10 equivalents of HCl per equivalent of the substrate are used.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. In many cases, the deprotected hydrochloride salt will precipitate from the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is triturated with cold diethyl ether to induce precipitation. The solid is then collected by filtration.
Mechanism and Side Reactions
The following diagram illustrates the mechanism of Boc deprotection and the competing side reaction of phenyl ring tert-butylation.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization during reactions with (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Welcome to the technical support center for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as Boc-D-Phenylalanine. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid?
A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (R and S) from a single, pure enantiomer. In the context of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, the chiral center is the alpha-carbon. During amide bond formation, activation of the carboxylic acid can make the proton on this alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate or an oxazolone intermediate. This intermediate can then be protonated from either side, resulting in a loss of stereochemical purity.[1][2] This is a significant issue in drug development, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects.[1]
Q2: What is the primary chemical mechanism leading to racemization during coupling reactions?
A2: The predominant mechanism for racemization of N-protected amino acids during amide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][3] This occurs when the activated carboxyl group of the Boc-protected amino acid cyclizes. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and is readily removed by a base.[1] The resulting achiral intermediate can then react with an amine to produce a mixture of both stereoisomers.[1] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated acid.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[1]
-
Base: The strength (basicity) and steric hindrance of the base used can dramatically affect the rate of proton abstraction.[1][4]
-
Temperature: The rate of racemization increases with temperature.[1][3]
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates, thereby affecting racemization.[1][5]
-
Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine increases the opportunity for oxazolone formation.[1][3]
Troubleshooting Guide: High Racemization Observed
Issue: My reaction with (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is showing significant levels of the S-enantiomer.
This troubleshooting guide will help you identify and address the potential causes of racemization in your reaction.
Review Your Coupling Reagents and Additives
Cause: Certain coupling reagents, particularly carbodiimides like DCC and DIC, can promote racemization when used alone.[3][6]
Solution:
-
Use Additives: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3][4] Recommended combinations include:
-
Switch to Onium Salts: Consider using uronium/aminium or phosphonium salt-based coupling reagents, which are known for low racemization levels, especially when used correctly.[6][7] Examples include:
-
HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][7]
-
HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[7][8]
-
COMU, which incorporates Oxyma, is a safer and highly efficient option.[6]
-
Evaluate the Base Used in the Reaction
Cause: Strong, non-sterically hindered bases can readily abstract the alpha-proton, leading to increased racemization.[1][4] Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are common culprits.[3][6]
Solution:
-
Use a Weaker, Sterically Hindered Base: Switch to a base that is less likely to cause racemization.
Control the Reaction Temperature
Cause: Higher reaction temperatures accelerate the rate of racemization.[1][3]
Solution:
-
Lower the Temperature: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[1] Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[1]
Minimize Pre-activation Time
Cause: Allowing the activated carboxylic acid to stand for an extended period before adding the amine increases the risk of forming the oxazolone intermediate.[1][3]
Solution:
-
In Situ Activation: Add the coupling reagent to a mixture of the acid, amine, and additive. The base should be the last component added to initiate the reaction.[1]
-
Short Pre-activation: If pre-activation is necessary, keep it as short as possible (e.g., 1-5 minutes).[1]
Data Presentation
The following table summarizes the qualitative impact of different reagents and conditions on the extent of racemization during amide bond formation. Lower racemization potential indicates a more favorable condition for maintaining stereochemical integrity.
| Factor | Condition | Racemization Potential | Reference(s) |
| Coupling Reagent | DCC or DIC (alone) | High | [3][6] |
| DIC + HOBt/Oxyma | Low | [3][6] | |
| HATU, HBTU, PyBOP | Low to Medium (Base Dependent) | [6][7][8] | |
| COMU | Low | [6] | |
| Additive | None | High | [4] |
| HOBt, HOAt, Oxyma | Low | [3][4][6] | |
| Base | Triethylamine (TEA) | High | [1] |
| DIPEA | High | [3][6] | |
| N-Methylmorpholine (NMM) | Low | [4][6] | |
| 2,4,6-Collidine (TMP) | Low | [3][4] | |
| Temperature | Room Temperature or Higher | Higher | [1][3] |
| 0 °C to Room Temperature | Lower | [1] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during amide bond formation.
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 equivalents)
-
N-Methylmorpholine (NMM) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DCM or DMF.
-
Add Oxyma (1.2 eq.) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (2.0 eq.) to the cooled solution.
-
Add DIC (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Proceed with a standard aqueous work-up and purification.
Protocol 2: Low-Racemization Amide Coupling using HATU
This protocol utilizes the highly efficient coupling reagent HATU.
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
2,4,6-Collidine (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (1.0 eq.), the amine component (1.0-1.2 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4,6-Collidine (2.0 eq.) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up and purification.
Visualizations
Racemization Mechanism via Oxazolone Formation
The following diagram illustrates the key steps in the racemization of an N-protected amino acid during peptide coupling.
Caption: Mechanism of racemization via oxazolone formation.
Experimental Workflow for Minimizing Racemization
This diagram outlines a recommended workflow for setting up a coupling reaction to minimize racemization.
Caption: Recommended workflow for low-racemization coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Boc-D-beta-phenylalanine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of Boc-D-beta-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain enantiomerically pure Boc-D-beta-phenylalanine?
There are three main strategies to obtain enantiomerically pure compounds: asymmetric synthesis, the use of chiral building blocks from natural sources, and the synthesis of a racemic mixture followed by chiral resolution.[1] Asymmetric synthesis methods, such as asymmetric hydrogenation, can provide high enantiomeric excess.[2] Alternatively, racemic β-phenylalanine can be synthesized and then resolved into its separate enantiomers using techniques like kinetic resolution catalyzed by enzymes or by forming diastereomeric salts with a chiral resolving agent.[1][3]
Q2: My overall yield is low. What are the most likely causes?
Low yields in the synthesis of Boc-D-beta-phenylalanine can stem from several factors:
-
Incomplete Boc-protection: The reaction of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) may not have gone to completion.
-
Side Reactions: Undesired reactions, such as the formation of dimers or racemization, can consume starting material and reduce the yield of the desired product.[4]
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and catalyst concentration can significantly impact the reaction outcome.[5]
-
Difficult Purification: The final product might be challenging to isolate from the reaction mixture, leading to product loss during workup and purification steps.[6]
Q3: How can I tell if the Boc-protection step is complete?
The progress of the Boc-protection reaction can be monitored by thin-layer chromatography (TLC). The starting D-beta-phenylalanine will have a different Rf value than the Boc-protected product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: I'm observing a significant amount of the L-enantiomer in my product. How can I improve the enantioselectivity?
Poor enantioselectivity is a common issue when using chiral resolution methods. To improve this:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical when forming diastereomeric salts.
-
Enzymatic Kinetic Resolution: Enzymes like lipases can selectively catalyze reactions on one enantiomer, leaving the other untouched. For example, a potent lipase can be used for selective ester hydrolysis to form (R)-β-phenylalanine with high enantiomeric excess.[3]
-
Asymmetric Catalysis: Employing chiral catalysts during the synthesis can directly lead to the desired enantiomer with high selectivity.[3]
Q5: The purification of the final product by crystallization is proving difficult. What can I do?
If the product, which is often an oil initially, is difficult to crystallize, seeding can be an effective technique. Adding a small seed crystal of the desired compound to the supersaturated solution can induce crystallization. The oily product can be solidified by standing at room temperature after seeding, followed by pulping in a weak polar solvent to obtain a crystalline solid.[7]
Troubleshooting Guide
Problem 1: Low Yield in Boc-Protection Step
| Symptom | Possible Cause | Suggested Solution |
| TLC shows significant starting material remaining. | Incomplete reaction. | Increase the reaction time or slightly increase the temperature (e.g., to 35-40°C).[6] Ensure the correct stoichiometry of (Boc)₂O is used (typically 1.1-1.5 equivalents). |
| Formation of multiple unidentified spots on TLC. | Side reactions, such as the formation of a mixed anhydride between the carboxylate and (Boc)₂O, which can lead to dimer formation.[4] | Running the reaction in an aqueous solution with a base like sodium hydroxide can help hydrolyze any mixed anhydride that forms.[4] |
| Starting material has poor solubility in the reaction solvent. | The zwitterionic nature of the amino acid can lead to poor solubility in organic solvents.[4] | Use a mixed solvent system, such as THF:H₂O, or an aqueous solution with a base to improve solubility.[4][8] |
Problem 2: Poor Enantiomeric Purity
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis shows a mixture of D and L enantiomers. | Racemization during the reaction, especially during carboxylic acid activation for amide coupling.[9] | Use mild coupling conditions. For example, using n-propanephosphonic acid anhydride (T3P) in a mixture of EtOAc and pyridine at 0°C has been shown to minimize racemization.[9] |
| Inefficient chiral resolution. | Suboptimal choice of resolving agent or resolution conditions. | Explore different chiral resolving agents. For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal. |
Data on Reaction Conditions
Table 1: Comparison of Conditions for Boc-Protection of Phenylalanine
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Guanidine hydrochloride (cat.) | Ethanol | 35-40 | 6.5 | 93 | [6] |
| Sodium hydroxide | THF:H₂O (1:1) | Room Temp | Several hours | Not specified | [8] |
| Sodium hydroxide | Water/tert-butyl alcohol | Room Temp | Overnight | Not specified | [10] |
Optimized Experimental Protocols
Protocol 1: General Procedure for N-tert-butoxycarbonylation of D-beta-phenylalanine
This protocol is adapted from a general method for the N-Boc protection of amino acids.[6]
-
Preparation: To a solution of guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 mmol) in ethanol (1 mL), add D-beta-phenylalanine (1 mmol).
-
Reaction: Stir the reaction mixture at 35-40°C. Continue stirring until a clear solution is obtained, which typically takes around 6.5 hours.
-
Work-up: Evaporate the ethanol under vacuum.
-
Purification: Wash the residue successively with water (2 mL) and hexane or petroleum ether (2 mL) to afford the N-Boc protected amino acid. If necessary, the crude product can be recrystallized for further purification.
Visual Guides
Caption: Experimental workflow for the Boc-protection of D-beta-phenylalanine.
Caption: Troubleshooting workflow for low yield in Boc-D-beta-phenylalanine synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 6. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting low solubility of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Welcome to the technical support center for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (also known as Boc-D-β-Phe-OH). This guide provides detailed troubleshooting for common solubility issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid and what are its basic properties?
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a derivative of the amino acid D-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protection makes it a key building block in peptide synthesis and pharmaceutical research.[1][3] It typically appears as a white or off-white solid.[1][3]
Key Molecular Features Affecting Solubility:
-
Boc Group & Phenyl Group: Both are large, non-polar (hydrophobic) moieties that decrease solubility in aqueous solutions.
-
Carboxylic Acid Group: A polar (hydrophilic) group that can be protonated (COOH) or deprotonated (COO⁻) depending on the pH. Its charge state is critical for aqueous solubility.
Q2: I am having trouble dissolving Boc-D-β-Phe-OH. Why is its solubility so low?
The low solubility of this compound, particularly in neutral aqueous solutions, is due to its molecular structure. The large, hydrophobic Boc and phenyl groups dominate the molecule's character, making it poorly soluble in water. In neutral water (pH ~7), the carboxylic acid group is only partially ionized, failing to provide enough polarity to overcome the hydrophobic parts of the molecule.
PubChem lists an experimental solubility of just 35.3 µg/mL at pH 7.4, confirming its very low solubility in neutral aqueous buffers.[4] For effective dissolution, modification of the solvent system (using organic solvents) or adjustment of the aqueous solution's pH is typically required.
Q3: What are the recommended solvents for this compound?
Choosing the right solvent is the most critical step. The choice depends on the requirements of your subsequent experiment (e.g., peptide synthesis, biological assay).
-
Polar Aprotic Solvents: These are generally the most effective. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for achieving high concentrations.[5][6][7]
-
Alcohols: Methanol and ethanol can be used, sometimes requiring gentle warming.[8]
-
Mixed Solvent Systems: A combination of an organic solvent like dioxane or Tetrahydrofuran (THF) with water is often used, especially in synthesis reactions where reagents have different solubility profiles.[9]
-
Aqueous Solutions (with pH adjustment): The compound can be dissolved in aqueous buffers if the pH is raised. By adding a base (e.g., NaOH, NaHCO₃), the carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻Na⁺), which is significantly more water-soluble.[9][10][11]
The following table summarizes solubility data for Boc-protected amino acids in common solvents. While data for the exact target compound is limited, these values for similar molecules serve as a useful guideline.
| Compound | Solvent | Solubility | Notes |
| Boc-D-β-Phe-OH | Aqueous Buffer (pH 7.4) | 35.3 µg/mL | Very low solubility.[4] |
| Boc-L-phenylalanine | DMSO | ~100 mg/mL | Requires sonication.[6] |
| Boc-Val-OH | DMF | ~108.6 mg/mL | Clearly soluble (1 mmole in 2 mL).[5] |
| Boc-β-Ala-OH | DMSO | ~100 mg/mL | May require sonication and warming.[5] |
Troubleshooting Guide
Q4: My compound won't dissolve even in a recommended organic solvent. What should I do?
If you are experiencing difficulty with solubility, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Steps in Detail:
-
Verify Purity: Ensure your compound and solvent are pure and, if necessary, anhydrous. Water contamination in organic solvents can significantly reduce the solubility of Boc-protected amino acids.[5]
-
Use Gentle Energy:
-
Sonication: Place the vial in an ultrasonic bath. This can break up solid aggregates and accelerate dissolution.
-
Gentle Warming: Warm the solution to 30-40°C.[5] Avoid excessive heat, which could potentially degrade the compound.
-
-
Increase Solvent Volume: Your desired concentration may be above the solubility limit. Try adding more solvent to see if the compound dissolves at a lower concentration.
Q5: How does pH affect the solubility of Boc-D-β-Phe-OH in aqueous solutions?
The pH of an aqueous solution has a profound effect on the compound's solubility because it alters the charge of the carboxylic acid group.[11][12]
-
Acidic pH (e.g., pH < 4): The carboxylic acid is fully protonated (-COOH). The molecule is neutral and less polar, resulting in very low aqueous solubility.
-
Neutral pH (~7): The compound exists in equilibrium between the protonated and deprotonated forms. As noted, solubility is very low.[4]
-
Basic pH (e.g., pH > 8): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged form is an ion and is significantly more soluble in water.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 269698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Analytical methods for detecting impurities in Boc-D-beta-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-beta-phenylalanine. The information is designed to address common issues encountered during the analytical testing of this compound for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in Boc-D-beta-phenylalanine?
A1: Potential impurities in Boc-D-beta-phenylalanine can originate from the synthesis process or degradation. Common impurities include:
-
Process-Related Impurities:
-
Unreacted Starting Materials: D-beta-phenylalanine and di-tert-butyl dicarbonate (Boc-anhydride).
-
Di-Boc Species: Formation of a di-protected amino acid.
-
tert-Butyl Ester: Esterification of the carboxylic acid group.
-
Reagent-Related Impurities: Byproducts from the Boc-anhydride, such as tert-butanol.[1][2]
-
-
Degradation Products:
-
Enantiomeric Impurity:
-
Boc-L-beta-phenylalanine: The corresponding L-enantiomer.
-
Q2: Which analytical techniques are most suitable for detecting impurities in Boc-D-beta-phenylalanine?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method is commonly used.
-
Chiral HPLC: Essential for determining the enantiomeric purity by separating Boc-D-beta-phenylalanine from its L-enantiomer.[4][5]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify impurities by providing molecular weight information.[6][] Tandem MS (MS/MS) can elucidate the structure of unknown impurities through fragmentation analysis.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present, which is crucial for their definitive identification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities, often requiring derivatization of the amino acid.[10]
Q3: What are the characteristic mass fragmentation patterns for Boc-D-beta-phenylalanine?
A3: In mass spectrometry, particularly with electrospray ionization (ESI), the Boc group is labile and influences the fragmentation. Common neutral losses from the precursor ion include:
-
Loss of isobutylene (56 Da).[6]
-
Loss of tert-butanol (74 Da).[6] In-source fragmentation, where the Boc group detaches in the ionization source, is also common.[6]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups). | Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress ionization of silanols. |
| Poor Resolution | Inappropriate mobile phase composition or column. | Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). Try a different column with a different stationary phase. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity mobile phase. Flush the injector and column. Include a column wash step in the gradient program. |
| Retention Time Drift | Changes in mobile phase composition, flow rate, or column temperature. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or air bubbles. Use a column oven for stable temperature control. |
Chiral HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| No Enantiomeric Separation | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[4][11] Optimize the mobile phase (e.g., organic modifier, additives). |
| Poor Resolution of Enantiomers | Suboptimal mobile phase composition or flow rate. | Adjust the ratio of organic modifier in the mobile phase. Lower the flow rate to increase efficiency. |
| Peak Inversion | Change in separation mechanism. | This can sometimes occur with changes in mobile phase or temperature on certain CSPs. Confirm peak identity with standards. |
| Difficulty with Crystallization (for diastereomeric resolution) | Unsuitable solvent, concentration, or purity of reagents. | Screen different solvents to find one where the diastereomeric salts have different solubilities.[12] Ensure high purity of the starting material and resolving agent.[12] |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based column like CHIROBIOTIC T)[4][11]
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffered aqueous solution (e.g., ammonium acetate or formic acid in water). The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
Visualizations
Caption: General workflow for the analysis of impurities in Boc-D-beta-phenylalanine.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. BOC deprotection [ko.bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Control in the Synthesis and Use of Boc-D-beta-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the impact of reaction conditions on the stereochemistry of Boc-D-beta-phenylalanine and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to maintaining the stereochemical integrity of Boc-D-beta-phenylalanine during synthesis and subsequent reactions?
A1: The main challenge is preventing racemization, which is the formation of an unwanted stereoisomer, leading to a mixture of enantiomers or diastereomers.[1] The alpha-carbon of amino acids is susceptible to epimerization (loss of stereochemical configuration) under certain conditions, particularly those involving strong bases or elevated temperatures. Preserving the stereochemical purity is critical as even minor impurities can significantly alter biological activity and safety profiles of resulting peptides or drug candidates.[2]
Q2: Which reaction step is most critical for controlling stereochemistry?
A2: The most critical steps are those involving the activation of the carboxyl group for peptide coupling and any step where the alpha-proton can be abstracted. During peptide synthesis, the activated amino acid intermediate is susceptible to racemization.[1] Additionally, in asymmetric synthesis routes used to create beta-amino acids, the conditions of the key stereochemistry-defining reaction (e.g., alkylation, hydrogenation, or amination) are paramount.[3][4][5]
Q3: How does the choice of base impact the potential for racemization during Boc protection?
A3: The choice and stoichiometry of the base are crucial. While a base is often used to neutralize acidic byproducts during the reaction with di-tert-butyl dicarbonate (Boc₂O), strong bases can promote the deprotonation of the alpha-carbon, leading to racemization.[6][7] Mild bases like sodium bicarbonate or operating at a controlled pH are generally preferred.[8] For some sensitive substrates, anhydrous conditions using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.[9][]
Q4: Can the Boc protecting group itself influence stereochemistry in subsequent reactions?
A4: Yes, the bulky nature of the tert-butoxycarbonyl (BOC) group can exert significant steric hindrance.[6][] This can be advantageous, directing incoming reagents to the less hindered face of a molecule, thereby influencing the stereochemical outcome of subsequent transformations on the amino acid side chain or backbone.
Q5: What are the most reliable methods for analyzing the chiral purity of Boc-D-beta-phenylalanine?
A5: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[2][11][12] This technique uses a chiral stationary phase to separate enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). It is essential to use a racemic standard to confirm the elution order of the different stereoisomers.[2]
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Final Product
-
Possible Cause A: Harsh Reaction Conditions during Boc-Protection.
-
Troubleshooting Step: Review the pH or the type of base used. If a strong base (e.g., NaOH) was used at elevated temperatures or for a prolonged period, this is a likely cause.
-
Solution: Switch to milder conditions. Use a weaker base such as sodium bicarbonate or conduct the reaction in a biphasic system (e.g., THF/water) at room temperature or below to maintain pH control.[13] For sensitive substrates, consider anhydrous conditions with an organic base like TEA.[]
-
-
Possible Cause B: Epimerization during Carboxyl Group Activation.
-
Troubleshooting Step: This is common during peptide coupling. The coupling reagents and additives play a significant role.
-
Solution: Use coupling additives that are known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt).[14] Avoid prolonged activation times before the addition of the amine component.
-
-
Possible Cause C: Racemization during Side-Chain Modification.
-
Troubleshooting Step: If you are performing reactions on the phenyl ring or beta-position after Boc protection, the reagents or conditions might be causing epimerization.
-
Solution: Analyze the stereochemical purity after each synthetic step to pinpoint where the loss of purity occurs. Consider if a different synthetic route or milder reagents can be used for the problematic step.
-
Issue 2: Low Yield of the Boc-Protected Product
-
Possible Cause A: Incomplete Reaction.
-
Troubleshooting Step: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
-
Solution: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used; often a slight excess (1.05-1.1 equivalents) is beneficial.[13] Allow the reaction to stir for an adequate amount of time (several hours to overnight) at room temperature.[8][13]
-
-
Possible Cause B: Hydrolysis of the Product during Workup.
-
Troubleshooting Step: The Boc group is acid-labile.[6] During the acidic workup to remove excess reagents, prolonged exposure to strong acid can cleave the protecting group.
-
Solution: Perform the acidification step carefully at low temperatures (e.g., 0 °C) and extract the product promptly into an organic solvent. Use a milder acid like a potassium hydrogen sulfate solution for acidification.[8]
-
Quantitative Data Summary
The stereochemical outcome is highly dependent on the specific synthetic method employed. Asymmetric synthesis methods often provide high enantioselectivity.
Table 1: Enantioselectivity in Asymmetric Synthesis of Phenylalanine Derivatives
| Catalyst/Method | Substrate | Base | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinchona Alkaloid (1f) | N-(diphenylmethylene)glycine tert-butyl ester | 50% KOH | -40 | 99 | 96 | [4] |
| Cinchona Alkaloid (1i) | N-(diphenylmethylene)glycine tert-butyl ester | 50% KOH | -40 | 98 | 97 | [4] |
| Cu(OAc)₂ / Phosphine Ligand | Cinnamate | - | - | - | - | [5] |
| Phenylalanine Ammonia Mutase (PAM) | α-phenylalanine | - | - | 72 | >99 | [5] |
| Lipase B from Candida antarctica | Racemic β-lactam | - | 70 | 50 | >99 | [5] |
Note: The table illustrates that biocatalytic and phase-transfer catalysis methods can yield products with very high enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of D-Phenylalanine
This protocol is adapted from standard procedures for the N-tert-butoxycarbonylation of amino acids.[8][13]
-
Dissolution: Dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water in a round-bottom flask at room temperature.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture. Subsequently, add sodium hydroxide (2.2 equivalents) to facilitate the reaction.[13]
-
Reaction: Stir the resulting mixture vigorously at room temperature for several hours (typically 4-12 hours). Monitor the reaction progress by TLC until the starting amino acid is consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of 10% HCl or a solution of potassium hydrogen sulfate.[8][13] This step should be done with vigorous stirring.
-
Extraction: Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate (4 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude Boc-D-phenylalanine, which can be further purified by crystallization if necessary.[8][15]
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric excess.[2]
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: Select a suitable chiral stationary phase column (e.g., CHIROBIOTIC® T or similar).
-
Mobile Phase: Prepare an appropriate mobile phase, often a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier, as recommended for the specific column.
-
Sample Preparation: Prepare a standard solution of your synthesized Boc-D-beta-phenylalanine in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a racemic standard for comparison to identify the peaks for each enantiomer.
-
Analysis: Inject the sample onto the column and run the analysis. The two enantiomers will separate and elute at different retention times.
-
Quantification: Integrate the peak areas for both the D- and L-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Visualizations: Workflows and Logic Diagrams
Caption: A typical experimental workflow from synthesis to quality control.
Caption: A logical guide for troubleshooting sources of racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for 3-amino-2-phenylpropanoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical step in the synthesis of modified amino acids like 3-amino-2-phenylpropanoic acid. While the tert-butyloxycarbonyl (Boc) group is widely used, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of common alternatives to Boc, supported by experimental data, to aid in the rational selection of a protecting group strategy.
This document details the performance of Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) as protecting groups for the amino functionality of 3-amino-2-phenylpropanoic acid. We present a comparative analysis of their introduction and cleavage methods, supported by experimental protocols and quantitative data.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the desired reaction conditions for subsequent steps. The following table summarizes the key characteristics of the discussed protecting groups.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) | Well-established, robust |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis | Stable to acidic and basic conditions |
| Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst and scavenger | Orthogonal to acid- and base-labile groups |
| Teoc | Teoc-OBt, Teoc-Cl | Fluoride source (e.g., TBAF) | High stability to acidic and many basic conditions |
Experimental Data
The following tables provide a summary of representative experimental data for the protection and deprotection of 3-amino-2-phenylpropanoic acid and its analogs with various protecting groups.
Table 1: Protection of 3-amino-2-phenylpropanoic Acid and Analogs
| Protecting Group | Substrate | Reagents | Solvent | Time | Yield | Reference |
| Fmoc | 3-amino-3-(4-cyanophenyl)propanoic acid | Fmoc-OSu, NaHCO₃ | Acetone/Water | Overnight | 58% | [1] |
| Cbz | Generic Amino Acid | Cbz-Cl, NaHCO₃ | THF/Water | 20 h | 90% | [2] |
| Alloc | Generic Amine | Alloc-Cl, NaHCO₃ | THF/Water | 12 h | 87% | [3] |
| Teoc | Generic Amino Acid Derivative | Teoc-OBt, Et₃N | Dichloromethane | - | 92% | [4] |
Table 2: Deprotection of N-Protected 3-amino-2-phenylpropanoic Acid and Analogs
| Protecting Group | Substrate | Reagents | Solvent | Time | Yield | Reference |
| Fmoc | Resin-bound peptide | 20% Piperidine | DMF | 10 min | High | [5] |
| Cbz | Generic Cbz-protected compound | H₂, 5% Pd/C | Methanol | 40 h | - | [2] |
| Alloc | Generic Alloc-protected amine | Pd(PPh₃)₄, PhSiH₃ | Dichloromethane | 1 h | - | [3] |
| Teoc | Generic Teoc-protected amine | TBAF | Tetrahydrofuran | - | 85% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.
Protocol 1: N-Fmoc Protection of 3-amino-3-(4-cyanophenyl)propanoic acid[1]
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (NaHCO₃, 6.0 eq) followed by N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.25 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Adjust the pH of the aqueous solution to 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by crystallization.
Protocol 2: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[2]
-
Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq).
-
Stir the solution at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Protocol 3: N-Alloc Protection of an Amine[3]
-
Prepare a mixture of the amine (1.0 eq) and sodium bicarbonate (NaHCO₃, 6.0 eq) in a 1:1 mixture of THF and water.
-
Add allyl chloroformate (Alloc-Cl, 3.0 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 4: N-Teoc Protection of an Amino Acid Derivative[4]
-
Dissolve the amino acid derivative (1.0 eq) in dichloromethane.
-
Add triethylamine (Et₃N, 2.6 eq).
-
Add 2-(trimethylsilyl)ethoxycarbonyloxybenzotriazole (Teoc-OBt, 1.1 eq).
-
Maintain the reaction temperature at 20-25 °C until the starting material is consumed.
-
Quench the reaction with a saturated potassium hydrogensulfate solution.
-
Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate to obtain the product.
Protocol 5: Deprotection of N-Fmoc Group[5]
-
Treat the Fmoc-protected substrate with a 20% solution of piperidine in dimethylformamide (DMF).
-
Agitate the mixture at room temperature for 10 minutes.
-
Remove the deprotection solution and wash the product thoroughly with DMF.
Protocol 6: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis[2]
-
Dissolve the Cbz-protected compound in methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere.
-
Filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Protocol 7: Deprotection of N-Alloc Group[3]
-
Dissolve the Alloc-protected compound in dichloromethane under an argon atmosphere and cool to 0 °C.
-
Add phenylsilane (PhSiH₃, 7.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by column chromatography.
Protocol 8: Deprotection of N-Teoc Group[4]
-
Dissolve the Teoc-protected compound in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq) in portions at room temperature.
-
Stir the reaction until the starting material is completely consumed.
-
Concentrate the reaction solution to remove THF.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflows
To further clarify the relationships between the different protection and deprotection strategies, the following diagrams illustrate the general workflows.
Caption: General workflow for the protection and deprotection of 3-amino-2-phenylpropanoic acid.
Caption: Orthogonality relationships between common amine protecting groups.
References
- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Application of Teoc Protecting Group [en.highfine.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Chiral Chromatography Methods for Analyzing (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
For researchers, scientists, and professionals in drug development, the accurate analysis of chiral compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods for the analysis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, a protected amino acid derivative commonly known as Boc-D-phenylalanine. The enantiomeric purity of such compounds is critical as it directly impacts the efficacy and safety of pharmaceutical products.
This document outlines two primary chiral HPLC methods—normal-phase and reversed-phase—and an alternative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, providing supporting experimental data and detailed protocols for each.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the chiral separation of Boc-D-phenylalanine depends on several factors, including the desired resolution, sample matrix, and available instrumentation. Below is a summary of quantitative data for the different approaches.
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Resolution (Rs) |
| Normal-Phase HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | ~8.2 | ~9.5 | >1.5 |
| Reversed-Phase HPLC | Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) | Methanol/0.1% TEAA, pH 4.1 (10:90, v/v) | ~6.8 | ~8.1 | >2.0 |
| LC-MS/MS | Not applicable for enantiomeric separation without a chiral column | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | - | - | - |
Note: Retention times and resolution are approximate and can vary depending on the specific column, instrumentation, and laboratory conditions. Trifluoroacetic acid (TFA) and Triethylammonium acetate (TEAA) are common mobile phase additives.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Normal-Phase Chiral HPLC
Normal-phase chromatography is a powerful technique for the separation of enantiomers, particularly for compounds soluble in non-polar organic solvents.[1][2][3]
Experimental Protocol:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Reversed-Phase Chiral HPLC
Reversed-phase chromatography is a widely used and versatile technique, often compatible with mass spectrometry.[1][2][3] For N-t-BOC amino acids, reversed-phase mode is a viable choice on macrocyclic glycopeptide-based CSPs like CHIROBIOTIC® T and R.[4]
Experimental Protocol:
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 10% Methanol / 90% (0.1% Triethylammonium acetate, pH 4.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Boc-L-phenylalanine, particularly in complex biological matrices.[5][6] This method typically uses a deuterated internal standard for accurate quantification.[6] While not inherently a chiral separation method without a chiral column, it is a powerful tool for quantitative analysis.
Experimental Protocol for Sample Preparation and Analysis:
-
Sample Preparation (for plasma):
-
To 50 µL of plasma, add a known concentration of Boc-L-phenylalanine-d8 internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
-
-
LC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Visualizing the Analytical Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the chiral HPLC methods and the principle of chiral recognition.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Peptides Containing Boc-D-beta-phenylalanine
For researchers, scientists, and professionals in drug development, the incorporation of unnatural amino acids into peptide structures offers a powerful strategy to enhance therapeutic properties. This guide provides a comparative analysis of the biological activity of peptides containing Boc-D-beta-phenylalanine and its derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory activities. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group and the D-beta-phenylalanine structure can significantly influence a peptide's stability, conformational properties, and ultimately, its biological function.
This guide synthesizes experimental data from various studies to offer an objective comparison with alternative peptide structures. Detailed methodologies for key experiments are provided to support further research and development.
Antimicrobial Activity: A New Frontier in Combating Resistance
Peptides incorporating Boc-protected phenylalanine derivatives have demonstrated promising broad-spectrum antibacterial and antifungal activities. These modifications can enhance the peptide's ability to disrupt microbial membranes and evade enzymatic degradation.
A study on Boc-protected dipeptides revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The investigation highlighted the ability of these peptides to permeabilize both the outer and inner bacterial membranes, leading to biofilm eradication and disruption[1]. Another study demonstrated the antimicrobial potential of protected dipeptides, including those with a Boc-phenylalanine residue, against various bacterial and fungal strains[2].
Comparative Antimicrobial Activity Data
| Peptide/Compound | Target Organism(s) | Activity Metric | Result | Reference |
| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | MIC90 | 230 - 400 µg/mL | [1] |
| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | MIC90 | 230 - 400 µg/mL | [1] |
| BOC-PhePro-OMe | Aspergillus fumigatus | Zone of Inhibition | 11mm at 1000 ppm | [2] |
| BOC-PheTyr-OMe | Penicillium chrysogenum | Zone of Inhibition | 8mm at 1000 ppm | [2] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Peptide Preparation: The test peptides are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Agar Well Diffusion Assay: This assay assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the substance in an agar plate seeded with a microorganism.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Sample Addition: A fixed volume of the test peptide solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anticancer Activity: Targeting Malignant Cells
The incorporation of β-phenylalanine derivatives into peptide structures has shown potential in the development of novel anticancer agents. These modifications can enhance metabolic stability and influence interactions with biological targets, leading to antiproliferative effects[3][4].
Studies have demonstrated that derivatives of β-phenylalanine can exhibit significant cytotoxic effects against cancer cell lines, including drug-resistant phenotypes. For instance, certain Schiff base derivatives of β-phenylalanine have shown potent antiproliferative activity in both drug-sensitive and multidrug-resistant small cell lung cancer cell lines, with efficacy comparable to standard chemotherapeutics like cisplatin[3]. The use of Boc-D-beta-phenylalanine is noted in oncology and immunology research for its role in developing peptide-based drugs[5].
Comparative Anticancer Activity Data
| Peptide/Compound | Cell Line | Activity Metric | Result | Reference |
| β-phenylalanine derivative 5 | H69 (Small Cell Lung Cancer) | % Cell Viability (at 100 µM) | ~40% | [3] |
| β-phenylalanine derivative 13b | H69 (Small Cell Lung Cancer) | % Cell Viability (at 100 µM) | ~20% | [3] |
| β-phenylalanine derivative 13b | H69AR (Multidrug-Resistant SCLC) | % Cell Viability (at 100 µM) | ~20% | [3] |
| Cisplatin (Control) | H69 (Small Cell Lung Cancer) | % Cell Viability (at 100 µM) | ~20% | [3] |
| Doxorubicin (Control) | H69AR (Multidrug-Resistant SCLC) | % Cell Viability (at 100 µM) | ~80% | [3] |
| eEF2K inhibitor with β-PAD | Xenograft Murine Breast Cancer Model | IC50 | 12 to 20 µM | [4] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test peptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibitory Activity: A Targeted Therapeutic Approach
Peptides containing Boc-protected amino acids, including β-amino acids, are valuable tools in the study of enzyme mechanisms and the development of potent inhibitors[5][]. The conformational constraints introduced by β-amino acids can lead to enhanced binding affinity and selectivity for target enzymes.
Research has shown that short α,β-mixed peptides can exhibit excellent anti-lipase activities. For example, dipeptides such as N-Boc-β-Pro-Gly-OBz and N-Boc-Phe-β-Pro-OCH3 have demonstrated high percentage inhibition of lipase[7]. The use of Boc-D-beta-phenylalanine has been specifically noted in the development of enzyme inhibitors for cancer research, where targeting specific enzymes can be a strategy to halt tumor growth[5].
Comparative Enzyme Inhibitory Activity Data
| Peptide/Compound | Target Enzyme | Activity Metric | Result | Reference |
| N-Boc-β-Pro-Gly-OBz | Lipase | % Lipase Inhibition | 93% | [7] |
| N-Boc-Phe-β-Pro-OCH3 | Lipase | % Lipase Inhibition | 90% | [7] |
Experimental Protocols: Enzyme Inhibition Assay
Lipase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of lipase, an enzyme that catalyzes the hydrolysis of fats.
-
Enzyme and Substrate Preparation: A solution of lipase and a suitable substrate (e.g., p-nitrophenyl palmitate) are prepared in an appropriate buffer.
-
Inhibitor Incubation: The lipase solution is pre-incubated with various concentrations of the test peptide (inhibitor) for a specific time at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance of the product (e.g., p-nitrophenol) over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
Conclusion
The incorporation of Boc-D-beta-phenylalanine and related structures into peptides represents a highly effective strategy for the development of novel therapeutic agents. The evidence presented in this guide highlights the significant potential of these modified peptides in antimicrobial, anticancer, and enzyme inhibitory applications. The enhanced stability and unique conformational properties conferred by these unnatural amino acids pave the way for the design of next-generation peptide-based drugs with improved efficacy and pharmacokinetic profiles. Further research focusing on structure-activity relationships will be crucial in optimizing the design of these promising therapeutic candidates.
References
- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 7. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Boc-Protected Phenylalanine Analogs
This guide provides a comprehensive comparison of the X-ray crystallographic data for derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as N-Boc-(R)-β-phenylalanine. Understanding the three-dimensional structure of these compounds is crucial for rational drug design, the synthesis of peptidomimetics, and the development of novel therapeutics. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and presents visualizations of the synthetic and analytical workflows.
Structural Comparison of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid and a Related Derivative
| Parameter | N-Boc-L-phenylalanine | (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid |
| Chemical Formula | C₁₄H₁₉NO₄ | C₁₆H₂₃NO₄ |
| Molecular Weight | 265.30 g/mol | 293.35 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | C2 |
| a (Å) | 5.863(1) | 19.5872(12) |
| b (Å) | 16.035(2) | 6.5263(4) |
| c (Å) | 7.828(1) | 14.7598(9) |
| α (°) | 90 | 90 |
| β (°) | 108.78(1) | 120.846(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 696.5(2) | 1619.89(17) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.263 | 1.203 |
| Radiation Type | Mo Kα | Cu Kα |
| Temperature (K) | 293 | 100 |
| CCDC Number | 1141855 | Not specified |
Experimental Protocols
The determination of the crystal structure of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid
A general procedure for the synthesis of the parent compound involves the protection of the amino group of (R)-3-amino-2-phenylpropanoic acid.
Materials:
-
(R)-3-amino-2-phenylpropanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-3-amino-2-phenylpropanoic acid in a mixture of dioxane and aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the mixture with hexane to remove unreacted Boc₂O.
-
Acidify the aqueous layer with cold HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield crystalline N-Boc-(R)-3-amino-2-phenylpropanoic acid.
Derivatives such as esters or amides can be synthesized from the resulting carboxylic acid using standard coupling or esterification reactions.
Crystallization
The formation of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Slow Evaporation Method:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Leave the solution in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks.
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
X-ray Data Collection and Structure Determination
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and crystallographic analysis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid derivatives.
Caption: Synthetic workflow for the preparation of Boc-(R)-3-amino-2-phenylpropanoic acid.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Comparative study of different synthetic routes to Boc-D-beta-phenylalanine
For researchers and professionals in drug development, the efficient and stereoselective synthesis of unnatural amino acids like Boc-D-beta-phenylalanine is a critical task. This protected form of D-beta-phenylalanine serves as a valuable building block in the synthesis of peptidomimetics, pharmaceutical agents, and other biologically active molecules. This guide provides a comparative analysis of four prominent synthetic strategies, offering insights into their respective methodologies, performance, and optimal applications. The routes discussed are Arndt-Eistert homologation, enzymatic kinetic resolution, rhodium-catalyzed asymmetric hydrogenation, and the asymmetric Mannich reaction.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to Boc-D-beta-phenylalanine, allowing for a direct comparison of their efficacy.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Arndt-Eistert Homologation | Boc-D-phenylalanine | Thionyl chloride, Diazomethane, Silver benzoate | 61-65% | >99% | High enantiopurity, well-established procedure. | Use of hazardous diazomethane. |
| Enzymatic Kinetic Resolution | Racemic Boc-β-phenylalanine ester | Lipase (e.g., from Burkholderia cepacia) | ~45% (for one enantiomer) | >99% | High enantioselectivity, "green" approach. | Theoretical maximum yield of 50% for the desired enantiomer. |
| Rhodium-Catalyzed Asymmetric Hydrogenation | (Z)-Methyl 3-(Boc-amino)-3-phenylacrylate | [Rh(COD)2]BF4, Chiral phosphine ligand (e.g., Me-DuPhos) | >95% | up to 99.6% | High yield and enantioselectivity, catalytic process. | Requires synthesis of specific chiral ligands and precursors. |
| Rodionow-Johnson Reaction & Resolution | Benzaldehyde, Malonic acid, Ammonium acetate | Lipase for resolution | Overall yield varies (e.g., 20% reported for (S)-enantiomer) | >99.5% (after resolution) | Utilizes inexpensive starting materials, suitable for large scale. | Initial product is racemic, requiring an efficient resolution step. |
| Asymmetric Mannich Reaction | Benzaldehyde, p-Methoxyaniline, Ketene silyl acetal | Chiral catalyst (e.g., proline-derived) | Varies | Varies | Direct formation of the β-amino carbonyl backbone. | Optimization of catalyst and conditions can be challenging. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Arndt-Eistert Homologation of Boc-D-phenylalanine
This method involves the one-carbon chain extension of Boc-D-phenylalanine.
Step 1: Formation of the Diazoketone
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Boc-D-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C.
-
Stir the resulting mixed anhydride solution for 30 minutes at -15 °C.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive.
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone.
Step 2: Wolff Rearrangement
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.
-
Add a solution of silver benzoate (0.1 equivalents) in triethylamine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture in the dark for 12-16 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-D-beta-phenylalanine.
-
Purify the product by column chromatography or recrystallization.
Enzymatic Kinetic Resolution of Racemic Boc-β-Phenylalanine Ethyl Ester
This method relies on the stereoselective hydrolysis of a racemic ester by a lipase.
Step 1: Synthesis of Racemic Boc-β-Phenylalanine Ethyl Ester (via Rodionow-Johnson Reaction)
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude racemic β-phenylalanine.
-
Protect the amino group with di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide) in a mixture of THF and water.
-
Esterify the resulting racemic Boc-β-phenylalanine with ethanol under acidic conditions (e.g., using thionyl chloride) to yield the racemic ethyl ester.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Disperse the racemic Boc-β-phenylalanine ethyl ester in a phosphate buffer solution (pH 7.0).
-
Add immobilized lipase from Burkholderia cepacia (e.g., Amano Lipase PS).
-
Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl and extract with ethyl acetate. The aqueous layer contains the desired Boc-D-beta-phenylalanine.
-
The organic layer contains the unreacted Boc-L-beta-phenylalanine ethyl ester.
-
Isolate the Boc-D-beta-phenylalanine from the aqueous layer by extraction and subsequent removal of the solvent.
Rhodium-Catalyzed Asymmetric Hydrogenation
This approach involves the enantioselective reduction of a prochiral enamide precursor.
Step 1: Synthesis of (Z)-Methyl 3-(Boc-amino)-3-phenylacrylate
-
Condense methyl 3-oxo-3-phenylpropanoate with tert-butyl carbamate in the presence of a dehydrating agent to form the corresponding enamine.
-
The product is a mixture of (E) and (Z) isomers, which can be separated by chromatography.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the (Z)-enamide substrate, a rhodium precursor such as [Rh(COD)2]BF4 (1 mol%), and a chiral phosphine ligand like (R,R)-Me-DuPhos (1.1 mol%).
-
Add a degassed solvent, such as methanol or toluene.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 40 psi) and stir at room temperature for 12-24 hours.
-
Vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The resulting product is the Boc-D-beta-phenylalanine methyl ester, which can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH in THF/water).
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.
Caption: Workflow of major synthetic routes to Boc-D-beta-phenylalanine.
Caption: Logical classification of synthetic strategies.
Validation of analytical methods for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used analytical methods for the quantification of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as Boc-D-phenylalanine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV detection. The choice of method is critical for applications ranging from pharmacokinetic studies to quality control in peptide synthesis. This document presents objective performance data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Method Performance Comparison
The following tables summarize the quantitative performance of a validated LC-MS/MS method and a representative Chiral HPLC method for the analysis of Boc-D-phenylalanine.
Table 1: LC-MS/MS Method Validation Data for Boc-L-phenylalanine Quantification in Human Plasma*
| Validation Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | |
| 3 ng/mL (LQC) | ± 5% |
| 50 ng/mL (MQC) | ± 3% |
| 800 ng/mL (HQC) | ± 4% |
| Precision (% CV) | |
| 3 ng/mL (LQC) | < 10% |
| 50 ng/mL (MQC) | < 5% |
| 800 ng/mL (HQC) | < 5% |
| Recovery | |
| Low QC | 95% |
| High QC | 98% |
| Matrix Effect | |
| Low QC | 1.02 |
| High QC | 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
*Data is for Boc-L-phenylalanine and is considered representative for Boc-D-phenylalanine due to the identical chemical structure and mass.[1]
Table 2: Representative Chiral HPLC-UV Method Validation Data for Phenylalanine Enantiomer Quantification*
| Validation Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 0.1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery %) | |
| Low Concentration | 85 - 95% |
| Medium Concentration | 98 - 102% |
| High Concentration | 97 - 103% |
| Precision (% RSD) | |
| Intra-day | < 2% |
| Inter-day | < 5% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
*Performance data is based on the validated analysis of underivatized phenylalanine enantiomers and is representative of the expected performance for Boc-D-phenylalanine on a suitable chiral stationary phase.
Experimental Protocols
Detailed methodologies for the LC-MS/MS and Chiral HPLC methods are provided below.
Method 1: LC-MS/MS Quantification of Boc-D-phenylalanine in a Biological Matrix
This method is highly sensitive and selective, making it ideal for bioanalytical applications where low concentrations are expected.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (e.g., Boc-D-phenylalanine-d8).
-
Vortex the mixture for 30 seconds to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
2. Liquid Chromatography
-
LC System: HPLC or UHPLC system.
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyzer Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Boc-D-phenylalanine: Precursor Ion (m/z) -> Product Ion (m/z)
-
Boc-D-phenylalanine-d8 (IS): Precursor Ion (m/z) -> Product Ion (m/z)
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[1]
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
Method 2: Chiral HPLC-UV for Enantiomeric Purity and Quantification of Boc-D-phenylalanine
This method is essential for determining the enantiomeric purity of Boc-D-phenylalanine, a critical parameter in the synthesis of stereospecific pharmaceuticals. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-blocked amino acids.[2]
1. Sample Preparation
-
Dissolve an accurately weighed amount of the Boc-D-phenylalanine sample in the mobile phase to achieve a concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. High-Performance Liquid Chromatography
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiral Stationary Phase, e.g., Teicoplanin-based (CHIROBIOTIC T).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identify and integrate the peaks corresponding to the D- and L-enantiomers.
-
For enantiomeric purity, calculate the percentage of the D-enantiomer relative to the total peak area of both enantiomers.
-
For quantification, create a calibration curve by plotting the peak area of the D-enantiomer against known concentrations.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in each analytical method.
References
A Spectroscopic Comparison of Boc-D-beta-phenylalanine and Its Analogues: A Guide for Researchers
This guide provides a comparative overview of the spectroscopic properties of N-Boc-D-β-phenylalanine and its analogues. Due to the limited availability of public experimental data for Boc-D-β-phenylalanine, this document uses the well-characterized α-amino acid analogue, Boc-L-phenylalanine, as a primary reference point to infer and discuss the expected spectral characteristics. A para-chloro substituted analogue is also discussed to illustrate the influence of aromatic ring substitution on the spectroscopic data.
The objective is to offer researchers, scientists, and drug development professionals a foundational understanding of the key spectroscopic features to anticipate during the synthesis and characterization of these valuable peptide building blocks.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for Boc-L-phenylalanine, serving as a reference, and provide expected values for Boc-D-β-phenylalanine and a representative analogue, Boc-L-4-chlorophenylalanine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| Boc-L-phenylalanine | CDCl₃ | ~1.42 (s, 9H, C(CH₃)₃), ~3.1 (m, 2H, β-CH₂), ~4.6 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~7.3 (m, 5H, Ar-H), ~10.5 (br s, 1H, COOH)[1] |
| Boc-D-β-phenylalanine | CDCl₃ | Expected: ~1.4 (s, 9H, C(CH₃)₃), ~2.8 (m, 2H, α-CH₂), ~5.2 (m, 1H, β-CH), NH and Ar-H signals similar to α-analogue |
| Boc-L-4-chlorophenylalanine | CDCl₃ | Expected: Aromatic protons will show a distinct AA'BB' pattern (two doublets) instead of a multiplet, typically in the ~7.2-7.4 ppm range. Other signals will be similar to the unsubstituted analogue. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| Boc-L-phenylalanine | CDCl₃ | ~28.3 (C(CH₃)₃), ~38.5 (β-C), ~54.3 (α-C), ~80.0 (C(CH₃)₃), ~127.1, 128.6, 129.4, 136.0 (Ar-C), ~155.5 (Boc C=O), ~175.0 (COOH) |
| Boc-D-β-phenylalanine | CDCl₃ | Expected: ~28.3 (C(CH₃)₃), ~40-45 (α-C), ~50-55 (β-C), ~80.0 (C(CH₃)₃), Aromatic, Boc C=O, and COOH signals similar to α-analogue |
| Boc-L-4-chlorophenylalanine | CDCl₃ | Expected: Aromatic region will show four signals. The carbon bearing the chlorine (ipso-carbon) will be shifted downfield (~132-134 ppm), and the other aromatic signals will be adjusted accordingly. Other signals will be similar to the unsubstituted analogue. |
Table 3: IR and Mass Spectrometry Data
| Compound | Technique | Key Features |
| Boc-L-phenylalanine | IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch, acid), ~1690 cm⁻¹ (C=O stretch, carbamate) |
| MS (ESI) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺, 209.1 [M-C₄H₉]⁺[1] | |
| Boc-D-β-phenylalanine | IR (KBr) | Expected: Similar vibrational bands to the α-analogue. |
| MS (ESI) | Expected: m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺. Fragmentation pattern may differ slightly from the α-analogue. | |
| Boc-L-4-chlorophenylalanine | IR (KBr) | Expected: Similar to the unsubstituted analogue, with additional peaks characteristic of C-Cl stretching (~1090 cm⁻¹). |
| MS (ESI) | Expected: m/z: 300.1/302.1 [M+H]⁺ (characteristic isotopic pattern for chlorine). |
Experimental Protocols
The following are generalized yet detailed protocols for the spectroscopic characterization of Boc-protected phenylalanine derivatives. These are based on standard laboratory procedures.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-amino acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Scans: 16
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Scans: 1024 (or more, as needed for signal-to-noise)
-
Technique: Proton-decoupled
-
Relaxation Delay: 2 seconds
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula.
-
Technique: Electrospray Ionization (ESI) is most common for these molecules.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Type: Full Scan (typically m/z 100-500)
-
Ion Spray Voltage: +4000 to +5500 V
-
Source Temperature: 150-500 °C
-
-
Data Analysis:
-
Identify the molecular ion peak, typically [M+H]⁺ or [M+Na]⁺.
-
Compare the observed m/z with the calculated exact mass of the expected formula.
-
Analyze fragmentation patterns in MS/MS experiments if further structural confirmation is needed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Range: 4000-400 cm⁻¹
-
-
Data Analysis:
-
Identify characteristic absorption bands for key functional groups: O-H (acid), N-H (carbamate), C-H (aliphatic and aromatic), and C=O (acid and carbamate).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized Boc-amino acid derivative.
Caption: Spectroscopic characterization workflow.
References
Efficacy of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the efficacy of specific chemical compounds in biological assays is paramount. This guide provides a comprehensive analysis of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, focusing on its role in synthesis and the biological activities of its derivatives, given the limited direct efficacy data on the parent compound.
While direct quantitative data on the efficacy of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid in specific biological assays is not extensively available in public literature, its significance as a chiral building block in the synthesis of biologically active molecules is well-documented. This guide will, therefore, focus on its established synthetic utility and provide a comparative overview of the biological activities of closely related phenylpropanoic acid derivatives.
Core Application: A Versatile Synthetic Intermediate
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, often referred to as N-Boc-D-phenylalanine, is a protected form of the amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, preventing unwanted reactions during chemical synthesis. Its primary and most critical role is in the stepwise construction of peptides and peptidomimetics. The Boc group is stable under many reaction conditions but can be easily and cleanly removed under acidic conditions, making it an ideal tool for chemists.
The general workflow for its use in peptide synthesis involves the coupling of the carboxylic acid group of Boc-protected phenylalanine with the free amino group of another amino acid or peptide chain. This is followed by the removal of the Boc group to allow for the next amino acid to be added to the sequence.
General Synthetic Workflow
Comparative Efficacy of Phenylpropanoic Acid Derivatives
Although direct biological assay data for the title compound is scarce, numerous derivatives of phenylpropanoic acid have been synthesized and evaluated for a range of biological activities. These studies provide valuable context and suggest potential avenues for the application of compounds derived from this scaffold.
| Derivative Class | Target/Assay | Observed Efficacy | Key Alternatives/Comparators |
| Thiazolyl-aminophenylpropanoic Acids | Antimicrobial Activity | Moderate to good activity against various bacterial and fungal strains.[1][2] | Standard antibiotics (e.g., ampicillin, ciprofloxacin) |
| Phenylpropanoic Acid Esters | Antiproliferative Activity (Cancer Cell Lines) | Certain lipophilic ester derivatives show significant growth inhibition (GI50 values in the low micromolar range).[3] | Doxorubicin, Cisplatin |
| Dipeptides containing Boc-Phenylalanine | Antibacterial and Biofilm Disruption | Boc-protected dipeptides have demonstrated the ability to eradicate bacterial biofilms.[4] | Vancomycin, Daptomycin |
Detailed Experimental Protocols
As specific biological assay data for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is not available, detailed protocols for its evaluation cannot be provided. However, researchers interested in evaluating this compound or its novel derivatives could employ the following standard methodologies used for similar phenylpropanoic acid derivatives.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration causing 50% growth inhibition) is determined.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in broth media.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathway Context
While a specific signaling pathway for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is not established, its derivatives have been implicated in various cellular processes. For instance, phenylpropanoic acid derivatives with anticancer properties may interfere with cell cycle regulation or induce apoptosis through pathways involving caspases or Bcl-2 family proteins. The diagram below illustrates a generalized apoptotic pathway that could be investigated for novel derivatives.
Potential Apoptotic Signaling Pathway
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Boc-D-beta-phenylalanine: A Comparative Guide for Peptide Synthesis and Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. Boc-D-beta-phenylalanine stands out as a valuable building block for enhancing the therapeutic potential of peptides. This guide provides a comprehensive performance comparison of Boc-D-beta-phenylalanine against other non-natural and natural amino acid analogues, supported by experimental data and detailed protocols to inform your research and development efforts.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Data Presentation: Quantitative Comparison of Synthesis Performance
The following table summarizes the anticipated quantitative performance metrics for the incorporation of Boc-D-beta-phenylalanine and its comparators in a standard Boc-SPPS protocol.
| Amino Acid Derivative | Type | Expected Single Coupling Efficiency (%)[1][2] | Overall Crude Peptide Purity (%)[3] | Final Yield (%)[3] | Key Considerations |
| Boc-D-beta-phenylalanine | D-beta-amino acid | 85-95 | 60-80 | 10-25 | Steric hindrance from the beta-substituted backbone may require longer coupling times or more potent coupling reagents. |
| Boc-D-alpha-phenylalanine | D-alpha-amino acid | >98 | 70-90 | 15-30 | Generally high coupling efficiency, similar to natural L-amino acids. |
| Boc-L-beta-phenylalanine | L-beta-amino acid | 85-95 | 60-80 | 10-25 | Similar to its D-enantiomer, may exhibit reduced coupling efficiency compared to alpha-amino acids. |
| Boc-L-phenylalanine | L-alpha-amino acid | >99 | >90 | 20-40 | Standard for high-efficiency peptide synthesis. |
Enhanced Enzymatic Stability
A primary driver for incorporating non-natural amino acids is to bolster a peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life. The altered stereochemistry and backbone structure of Boc-D-beta-phenylalanine offer significant advantages in this regard.
Data Presentation: Quantitative Comparison of Metabolic Stability
The following table presents an illustrative comparison of the expected metabolic stability of a hypothetical peptide containing either Boc-D-beta-phenylalanine or its counterparts when subjected to a plasma stability assay. The data is extrapolated from typical results observed when L-amino acids are replaced by their D- or beta-enantiomers in proteolytically labile positions.
| Amino Acid Incorporated | Peptide Type | Expected Half-life (t½) in Human Plasma (hours)[4] | Relative Stability Improvement (vs. L-alpha) | Rationale for Stability |
| D-beta-phenylalanine | D-beta-peptide | > 48 | > 24x | The combination of D-stereochemistry and a beta-amino acid backbone provides strong resistance to protease recognition and cleavage. |
| D-alpha-phenylalanine | D-alpha-peptide | 24-48 | 12-24x | The D-configuration hinders binding to the active site of proteases, which are stereospecific for L-amino acids.[4] |
| L-beta-phenylalanine | L-beta-peptide | 12-24 | 6-12x | The altered peptide backbone is not readily recognized by many proteases, leading to significantly increased resistance to enzymatic degradation. |
| L-phenylalanine | L-alpha-peptide | < 2 | 1x (Baseline) | Natural peptide bonds are susceptible to rapid proteolytic cleavage. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are standard protocols for the synthesis and stability analysis of peptides incorporating non-natural amino acids.
Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual cycle for SPPS using Boc-protected amino acids.
Materials:
-
Appropriate resin (e.g., Merrifield, PAM, or MBHA)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For hindered couplings like those involving beta-amino acids, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry the crude peptide.
-
Purify by reverse-phase HPLC.
-
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent)
-
Pooled human plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
-
Time-Point Sampling:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a 3-fold volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
-
Sample Preparation:
-
Vortex the mixture and centrifuge at high speed for 10 minutes.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Visualizing Workflows and Concepts
To further clarify the processes and principles discussed, the following diagrams are provided.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, a common reagent in organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and to be equipped with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal operations should be performed within a certified chemical fume hood to mitigate the risk of inhalation.
While a specific SDS for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid was not identified, data from structurally similar compounds, such as other phenylpropanoic acid derivatives and Boc-protected amino acids, indicate that this compound may cause skin, eye, and respiratory irritation.[1][2] Therefore, caution should be exercised to avoid contact and inhalation.[2][3]
Disposal Planning and Regulatory Compliance
The disposal of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid must align with local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[4] Unused or waste material should be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][2]
Quantitative Data Summary
The following table summarizes key hazard and disposal information gleaned from related chemical safety data sheets. This data should be used as a general guideline, and the specific SDS for the compound in use should always be consulted.
| Parameter | Information | Source Compounds for Reference |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | (+/-)-2-Phenylpropionic acid, 2,3-Dibromo-3-phenylpropionic acid |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | 2,3-Dibromo-3-phenylpropionic acid |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][2] | General recommendation for related compounds |
| Incompatible Materials | Strong oxidizing agents.[5] | (R)-3-(Fmoc-amino)-3-phenylpropionic acid |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the recommended steps for the safe disposal of small laboratory quantities of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid and contaminated materials.
Materials:
-
Waste (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
-
Appropriate hazardous waste container, clearly labeled
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Chemical fume hood
-
Tools for transfer (e.g., spatula, scoop)
-
Solvent for rinsing (e.g., acetone or isopropanol)
Procedure:
-
Preparation and Segregation:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear all required PPE.
-
Segregate the waste material from other laboratory chemicals.
-
-
Waste Transfer:
-
Carefully transfer the solid waste (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid into a designated and properly labeled hazardous waste container.
-
Avoid generating dust during the transfer.
-
-
Decontamination of Labware:
-
Rinse any labware or containers that have come into contact with the compound with a suitable solvent such as acetone or isopropanol.
-
Collect the first rinse as hazardous waste and add it to the designated waste container.[6] Subsequent rinses should also be managed as chemical waste according to institutional guidelines.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with the compound should be considered hazardous waste.[6]
-
Place all contaminated disposable materials into the hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the container is clearly and accurately labeled with its contents, including the full chemical name: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by your institution's EHS or a licensed waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.
Caption: Disposal workflow for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.
References
Personal protective equipment for handling (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Hazards: According to safety data, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below. It is essential to wear the specified equipment at all times when there is a potential for exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes and dust.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant, powder-free gloves are recommended. Double gloving can provide additional protection.[1][3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat or impervious clothing should be worn to prevent skin contact.[1][4] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.[1][3] |
Handling and Operational Plan
A systematic approach to handling (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is critical for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Donning Personal Protective Equipment (PPE):
-
Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator: If required, don an N95 respirator, ensuring a proper fit and seal.
-
Goggles: Put on safety goggles with side shields.
-
Gloves: Wear the first pair of powder-free, chemical-resistant gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the lab coat are tucked into the gloves.[3]
Handling (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid:
-
Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the powder, use a draft shield or weigh it within the fume hood to prevent dust dispersal.
-
Spill Prevention: Use appropriate lab equipment to contain the material and prevent spills. Keep containers closed when not in use.
Doffing Personal Protective Equipment (PPE):
-
Gloves: Remove the outer pair of gloves (if double-gloving) first, followed by the inner pair, without touching the outside of the gloves with bare hands.
-
Goggles: Remove safety goggles.
-
Lab Coat: Remove the lab coat by rolling it outwards and avoiding contact with the contaminated exterior.
-
Respirator: Remove the respirator last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[5][6] |
| Contaminated PPE | All disposable PPE (gloves, respirator) should be placed in a designated hazardous waste container immediately after use. |
| Contaminated Labware | Reusable labware should be decontaminated with an appropriate solvent. Disposable labware should be disposed of as hazardous waste. |
| Spill Cleanup Material | Any materials used to clean up spills of the chemical should be treated as hazardous waste and disposed of accordingly.[1] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 7009108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
